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3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid Documentation Hub

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  • Product: 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
  • CAS: 1185295-67-3

Core Science & Biosynthesis

Foundational

The Architect's Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS): Principles, Mechanisms, and Methodologies

As a Senior Application Scientist, I frequently observe that while Fmoc Solid-Phase Peptide Synthesis (SPPS) has democratized peptide chemistry, treating the synthesizer as a "black box" inevitably leads to synthesis fai...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that while Fmoc Solid-Phase Peptide Synthesis (SPPS) has democratized peptide chemistry, treating the synthesizer as a "black box" inevitably leads to synthesis failure for complex sequences. To achieve high crude purity and yield, one must understand the thermodynamic and kinetic causality behind every solvent wash, activation step, and cleavage cocktail.

Developed as a milder alternative to the harsh acidic conditions of Boc/Benzyl chemistry, the Fluorenylmethyloxycarbonyl (Fmoc) strategy relies on orthogonal protection. This guide deconstructs the core mechanisms of Fmoc SPPS, providing drug development professionals and researchers with the authoritative grounding needed to design self-validating synthetic workflows[1][2].

The Principle of Orthogonal Protection

The foundational genius of Fmoc SPPS lies in its orthogonal protection strategy . Orthogonality means that the protecting groups used in the synthesis are cleaved by completely different chemical mechanisms, allowing one to be removed without affecting the other[1].

  • Temporary N-α Protection (Fmoc): The Fmoc group protects the α-amino group of the incoming amino acid. It is strictly base-labile , meaning it is removed using a mild secondary amine (typically 20% piperidine in DMF)[1].

  • Permanent Side-Chain Protection & Resin Linkage (tBu/Trt/Boc): The reactive side chains of the amino acids (e.g., the hydroxyl of Serine, the amine of Lysine) are protected by acid-labile groups. The linker attaching the C-terminus of the peptide to the solid resin (e.g., Wang or Rink Amide resin) is also acid-labile. These remain completely intact during the repeated basic deprotection cycles and are only cleaved at the very end using a strong acid (Trifluoroacetic acid, TFA)[2][3].

Mechanistic Causality in the SPPS Cycle

A successful peptide assembly is an iterative cycle of deprotection, washing, activation, and coupling. Understanding the chemistry driving these steps is critical for troubleshooting deletion sequences and epimerization.

Fmoc Deprotection: The Dual Role of Piperidine

The removal of the Fmoc group does not occur via simple hydrolysis; it proceeds via a base-induced E1cB β-elimination [1][4]. Piperidine acts as a base to abstract the acidic proton from the fluorenyl ring system. This collapse liberates the free N-terminal amine, carbon dioxide, and a highly reactive byproduct called dibenzofulvene (DBF) .

If left unchecked, DBF will act as an electrophile and rapidly re-alkylate the newly freed amine, halting synthesis. Piperidine serves a critical second purpose here: it acts as a scavenger , reacting with DBF to form a stable, inert DBF-piperidine adduct that is washed away.

Beta_Elimination Fmoc Fmoc-Peptide-Resin Intermediate Dibenzofulvene (DBF) + Free Amine Fmoc->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct Intermediate->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection via base-induced β-elimination and DBF scavenging.

Amino Acid Activation and Coupling

Carboxylic acids will not spontaneously react with amines at room temperature to form peptide bonds. The C-terminus of the incoming Fmoc-amino acid must be converted into a highly reactive electrophilic intermediate. Historically, HBTU and HATU have been the gold standards. However, slow activation with uronium/aminium salts like HBTU can lead to the guanidinylation of the N-terminus—a chain-terminating side reaction[5][6].

Today, the combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure is highly recommended. DIC forms an O-acylisourea intermediate, which Oxyma rapidly converts into an active ester. This pathway suppresses α-carbon racemization (epimerization), avoids guanidinylation entirely, and is highly efficient even for sterically hindered residues[5][7][8].

Global Cleavage and Carbocation Scavenging

Once the sequence is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. This is achieved using concentrated TFA.

The Causality of Scavengers: TFA acidolysis generates highly reactive carbocations (e.g., t-butyl or trityl cations) from the side-chain protecting groups. If the cleavage cocktail consists only of TFA, these carbocations will permanently alkylate electron-rich, nucleophilic amino acid side chains—specifically Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr)[3]. To prevent this, nucleophilic "scavengers" like Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water are added to the cocktail to irreversibly quench the carbocations before they can damage the peptide.

Quantitative Evaluation of Reagents

Selecting the correct reagents dictates the purity profile of your crude peptide. Below is a summary of modern coupling reagents and cleavage cocktails.

Table 1: Comparison of Coupling Reagents for Fmoc SPPS
Reagent SystemRelative EfficiencyEpimerization RiskCostMechanistic Notes & Side Reactions
DIC / Oxyma HighVery LowLowNon-explosive; prevents N-terminal guanidinylation; excellent for microwave SPPS.
HATU / DIPEA Very HighLowHighGold standard for difficult macrocyclizations; risk of guanidinylation if activation is slow.
HBTU / DIPEA ModerateModerateLowTraditional reagent; highly susceptible to guanidinylation; less effective for hindered amino acids.
Table 2: Standard Cleavage Cocktails and Scavenger Ratios
Cocktail NameComposition (v/v)Target Application & Causality
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OStandard sequences. TIS quenches Trt/tBu cations; H₂O quenches tBu cations.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTComplex sequences containing Met, Cys, Trp, and Tyr. EDT is mandatory to prevent Trp alkylation and protect Cys.

Self-Validating Experimental Methodologies

The following protocols represent a self-validating workflow. By strictly adhering to these volumetric and stoichiometric ratios, researchers can eliminate the most common variables that lead to synthesis failure.

Fmoc_SPPS_Cycle Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Activate 4. AA Activation (DIC/Oxyma or HATU) Wash1->Activate Couple 5. Coupling (Activated Fmoc-AA) Activate->Couple Wash2 6. Washing (DMF) Couple->Wash2 Wash2->Deprotect Next Cycle (n-1) Cleavage 7. Global Cleavage (TFA + Scavengers) Wash2->Cleavage Final Step

Caption: The iterative Fmoc SPPS cycle: Deprotection, activation, coupling, and final cleavage.

Protocol 1: Resin Swelling

Causality: Polystyrene-based resins are highly cross-linked. Swelling expands the polymer matrix, exposing the reactive sites hidden within the pores.

  • Weigh the desired amount of resin (e.g., Rink Amide, 0.1 mmol scale) into a fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate gently for 15 minutes. Drain.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 15 minutes. Drain.

Protocol 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin[1].

  • Agitate for 3 minutes to initiate the β-elimination. Drain the vessel.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete DBF scavenging. Drain.

  • Critical Wash Step: Wash the resin 6 times with 5 mL of DMF (1 minute per wash). Validation: Residual piperidine will prematurely deprotect the next amino acid during coupling, leading to double insertions.

Protocol 3: Amino Acid Activation and Coupling (DIC/Oxyma)
  • Prepare a solution of the Fmoc-Amino Acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in minimal DMF (e.g., 2 mL).

  • Add DIC (4 equivalents) to the solution. Stir for 2 minutes to allow the active ester to form[7].

  • Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain the vessel and wash the resin 4 times with 5 mL of DMF.

  • (Optional but recommended): Perform a Kaiser Test. A yellow/colorless result validates complete coupling; a blue result indicates unreacted amines, requiring a second coupling cycle.

Protocol 4: Global Cleavage and Deprotection
  • Following the final Fmoc deprotection and DMF washes, wash the resin 3 times with DCM to remove residual DMF (DMF inhibits TFA acidolysis)[3].

  • Dry the resin under a vacuum for 10 minutes.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Use 10 mL of cocktail per gram of resin.

  • Add the cocktail to the resin and agitate at room temperature for 2 to 3 hours.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C). The peptide will instantly precipitate.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove organic scavengers.

Critical Considerations & Troubleshooting

  • Aspartimide Formation: Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are highly prone to aspartimide formation during the repeated piperidine deprotection steps. The base catalyzes the attack of the backbone nitrogen on the Asp side-chain ester. Solution: Use 0.1 M Formic acid in the piperidine solution, or utilize Dmab side-chain protection for Aspartic acid[2].

  • Histidine Racemization: The π-nitrogen of the Histidine imidazole ring can abstract the α-proton during activation, leading to D-His epimerization[8]. Solution: Always couple Fmoc-His(Trt)-OH at room temperature (never use microwave heating for His) and strictly utilize DIC/Oxyma, which maintains a mildly acidic activation environment compared to the highly basic HATU/DIPEA system.

References

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (PubMed Central) URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: European Peptide Society (ResearchGate) URL: [Link]

  • Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (PubMed Central) URL: [Link]

Sources

Exploratory

The Structural and Kinetic Imperative of Ethoxy Linkers in Targeted Chemical Synthesis

Executive Summary: Beyond Structural Bridges In the landscape of modern bioconjugation, ethoxy linkers—synthetically derived polymers composed of repeating ethylene oxide units ( −CH2​−CH2​−O− ), commonly known as Polyet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Structural Bridges

In the landscape of modern bioconjugation, ethoxy linkers—synthetically derived polymers composed of repeating ethylene oxide units ( −CH2​−CH2​−O− ), commonly known as Polyethylene Glycol (PEG) linkers—are no longer viewed merely as inert chemical tethers. They are active pharmacokinetic modulators. The strategic incorporation of ethoxy linkers dictates the success of complex therapeutic modalities, fundamentally altering a molecule's hydrodynamic radius, target affinity, and systemic stability . This whitepaper dissects the mechanistic causality behind ethoxy linker selection, focusing on their critical roles in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Mechanistic Causality: Why PEG Linkers Dominate Bioconjugation

The ubiquitous adoption of ethoxy linkers in drug discovery is grounded in strict physicochemical causality:

  • The "Stealth" Hydration Shield: The oxygen atoms within the ethoxy repeating units form tight hydrogen bonds with surrounding aqueous molecules. This creates a dense hydration shell that significantly increases the molecule's apparent hydrodynamic radius. Causally, this prevents rapid renal filtration and sterically masks the payload from proteolytic enzymes and immune opsonization, drastically extending circulatory half-life .

  • Entropic Flexibility and Spatial Geometry: Unlike rigid alkyl or alkyne chains, the low rotational energy barrier of the C–O–C bonds in ethoxy linkers allows the molecule to sample a vast conformational space. In multi-protein assemblies, this flexibility is paramount for overcoming steric hindrance and enabling precise spatial alignment between targets.

Application I: PROTAC Synthesis & Ternary Complex Formation

PROTACs are heterobifunctional degraders that hijack the cell's ubiquitin-proteasome system. They consist of a Protein of Interest (POI)-binding warhead, an E3 ligase-recruiting anchor, and a linker.

The length of the ethoxy linker is the primary thermodynamic driver of ternary complex formation. If the linker is too short, severe steric clashes between the POI and the E3 ligase prevent binding. Conversely, if the linker is too long, the entropic penalty of bringing the two proteins together becomes insurmountable, reducing the effective molarity of the reactive sites and abolishing degradation efficiency.

PROTAC_Pathway POI Protein of Interest (POI) Complex Ternary Complex (POI-PROTAC-E3) POI->Complex Warhead binding E3 E3 Ubiquitin Ligase E3->Complex Anchor binding PROTAC PEGylated PROTAC (Ethoxy Linker) PROTAC->Complex Bridges targets Ub Poly-Ubiquitination Complex->Ub Proximity induced Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Data: Linker Length Optimization

The following table demonstrates the causal relationship between PEG unit length and the resulting physicochemical properties of a standard BRD4-targeting PROTAC .

PEG Units (n)Linker Length (Å)Calculated LogP (cLogP)TPSA (Ų)Ternary Complex Efficiency
PEG-2 ~8.53.5180Low (Steric Clash)
PEG-4 ~15.03.1200Optimal (High Degradation)
PEG-6 ~22.52.7220Moderate (Entropic Penalty)
Experimental Protocol: Synthesis of a PEGylated PROTAC (CuAAC Chemistry)

Causality Focus: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized due to its absolute bioorthogonality. It forms a highly stable 1,4-disubstituted triazole under mild, aqueous conditions, preventing cross-reactivity with the fragile functional groups present on the POI and E3 ligands.

  • Step 1: Reagent Preparation. Dissolve the purified azide-functionalized E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Step 2: Catalyst Generation. Add copper(II) sulfate ( CuSO4​ , 0.1 eq). Crucial Step: Add sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) catalyst in situ. This prevents the premature oxidation of the catalyst and ensures a controlled reaction rate.

  • Step 3: Reaction Execution. Stir at room temperature for 4 hours.

  • Step 4: Self-Validating Analytical Checkpoint. Sample 10 µL of the mixture and analyze via LC-MS. The complete disappearance of the azide intermediate peak and the emergence of the product mass validates catalytic turnover. System Logic: If unreacted azide remains, it indicates an incomplete reduction of Cu(II); validate by adding an additional 0.1 eq of sodium ascorbate.

  • Step 5: Purification. Purify the crude mixture using preparative Reverse-Phase HPLC (RP-HPLC) to yield the final PEGylated PROTAC.

Application II: Antibody-Drug Conjugates (ADCs) & Controlled Cleavage

In ADCs, highly potent, hydrophobic cytotoxic payloads (e.g., MMAE, exatecan) are conjugated to monoclonal antibodies. Without a hydrophilic ethoxy linker, these hydrophobic payloads induce antibody aggregation, leading to rapid systemic clearance and severe immunogenicity.

PEG linkers in ADCs are engineered with cleavable triggers. The ethoxy chain provides necessary aqueous solubility, while the trigger ensures the payload is exclusively released within the acidic or protease-rich tumor microenvironment .

ADC_Pathway ADC Antibody-Drug Conjugate (PEGylated Linker) Receptor Tumor Surface Receptor ADC->Receptor Specific Binding Endosome Endosomal Internalization Receptor->Endosome Endocytosis Lysosome Lysosomal Processing (Low pH / Proteases) Endosome->Lysosome Maturation Release Payload Release (Linker Cleavage) Lysosome->Release Enzymatic/Chemical Cleavage Death Cell Apoptosis Release->Death Cytotoxicity

Fig 2: Intracellular trafficking and controlled cleavage pathway of Antibody-Drug Conjugates.

Quantitative Data: Cleavable vs. Non-Cleavable Ethoxy Linkers
Linker TypeCleavage TriggerPlasma StabilityBystander EffectPrimary Application
Val-Cit (Protease) Cathepsin B (Lysosome)HighYes (Membrane Permeable)Solid Tumors (e.g., Brentuximab vedotin)
Hydrazone (pH) Acidic Environment (pH < 5.5)ModerateYesHematological Malignancies
Disulfide (Redox) Intracellular GlutathioneHighVariableHighly reducing tumor microenvironments
Non-Cleavable Complete Lysosomal DegradationVery HighNo (Charged Metabolite)Hematological Malignancies
Experimental Protocol: ADC Conjugation via Thiol-Maleimide Chemistry

Causality Focus: Partial reduction of the antibody's interchain disulfides is performed to expose free thiols without denaturing the antibody's tertiary structure. Maleimide-functionalized PEG linkers are selected because they undergo a rapid, highly specific Michael addition with these free thiols at a neutral pH (6.5–7.5), completely avoiding off-target amine conjugation.

  • Step 1: Antibody Reduction. Incubate the monoclonal antibody (10 mg/mL in PBS, 1 mM EDTA, pH 7.2) with 2.5 eq of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C.

  • Step 2: Desalting. Remove excess TCEP using a spin desalting column. Causality: Failing to remove TCEP will result in the direct reduction of the maleimide-PEG-payload, quenching the reaction.

  • Step 3: Conjugation. Add the Maleimide-PEG-Payload (5.0 eq) dissolved in DMSO (final DMSO concentration <10% v/v to prevent antibody denaturation). Incubate for 1 hour at room temperature.

  • Step 4: Quenching. Add N-acetylcysteine (NAC) in 10-fold excess to quench any unreacted maleimide groups.

  • Step 5: Self-Validating Analytical Checkpoint. Analyze the intact ADC via Hydrophobic Interaction Chromatography (HIC). The chromatogram will resolve distinct peaks corresponding to Drug-to-Antibody Ratios (DAR) of 0, 2, 4, 6, and 8. System Logic: A successfully validated reaction will display a Gaussian distribution centered at DAR 4, with <5% unconjugated antibody (DAR 0). If the DAR is >6, the initial TCEP reduction was too aggressive, compromising the structural integrity of the antibody.

References

  • Yang, X., Pan, Z., Choudhury, M. R., et al. "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery." Medicinal Research Reviews, 2020. URL:[Link]

  • Guillou, A., Earley, D. F., Klingler, S., et al. "The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody." Bioconjugate Chemistry, ACS Publications, 2021. URL:[Link]

Foundational

I. Physicochemical Metamorphosis: From Hydrophobic to Sterically Shielded

Engineering Bioconjugates: The Physical and Chemical Dynamics of PEGylated Benzoic Acid As biopharmaceutical development pivots toward highly targeted, long-circulating therapeutics, the chemical modification of linker m...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioconjugates: The Physical and Chemical Dynamics of PEGylated Benzoic Acid

As biopharmaceutical development pivots toward highly targeted, long-circulating therapeutics, the chemical modification of linker molecules has become a critical focal point. Native benzoic acid and its derivatives (such as 4-aminobenzoic acid) possess excellent reactivity profiles for bioconjugation but suffer from poor aqueous solubility and rapid systemic clearance. As a Senior Application Scientist, I have found that the strategic PEGylation (polyethylene glycol attachment) of these aromatic acids fundamentally rewires their physicochemical behavior.

This technical guide deconstructs the physical and chemical characteristics of PEGylated benzoic acid, detailing the mechanistic rationale behind its synthesis, and providing a self-validating protocol for its application in drug delivery and nanomedicine.

The covalent attachment of a PEG chain to a benzoic acid backbone—typically via an esterification or amidation reaction—induces a profound shift in the molecule's physical state. The inherent hydrophobicity of the benzene ring is masked by the massive hydration sphere generated by the ethylene glycol repeating units.

The structural design of1[1]. For instance, a 10-unit ethylene glycol chain provides enhanced hydrophilicity and steric shielding, which are critical for applications in drug delivery and supramolecular assembly[1].

To quantify these shifts, we rely on specific analytical markers. The table below summarizes the core physicochemical transformations observed when transitioning from native 4-aminobenzoic acid to its PEGylated ester derivative.

Table 1: Comparative Physicochemical Properties

ParameterNative 4-Aminobenzoic AcidPEGylated Benzoic Acid EsterAnalytical Significance
Aqueous Solubility < 3.4 mg/mL> 100 mg/mLEnables formulation in physiological buffers without organic co-solvents.
Molecular Weight 137.14 g/mol 2 kDa – 40 kDa (Tunable)Dictates the hydrodynamic radius and renal clearance rate.
IR Carbonyl Stretch ~1700 cm⁻¹ (Carboxylic Acid)~1715–1730 cm⁻¹ (Ester)Primary validation marker for successful covalent conjugation.
IR Ether Stretch AbsentStrong peak at ~1100 cm⁻¹Confirms the structural integrity of the PEG backbone post-reaction.
Immunogenicity High (Hapten potential)Masked / Significantly Reduced[].

II. Mechanistic Rationale & Structural Workflow

The utility of PEGylated benzoic acid lies in its dual-nature: the PEG chain provides biocompatibility and solubility, while the functionalized benzene ring (e.g., an amino or nitro group) serves as a highly reactive anchor for downstream conjugation. For example,3[3].

The following diagram maps the logical progression from raw precursors to functional bioconjugates, illustrating the critical esterification bottleneck.

G A PEG-OH (Hydrophilic Polymer) C Esterification (Anhydrous THF, 60°C) A->C 1.2 Molar Eq B 4-Aminobenzoic Acid (Linker/Target) B->C 1.0 Molar Eq D PEGylated Benzoic Acid (Activated Intermediate) C->D -H2O (Mol. Sieves) E Protein Conjugation (e.g., Interferon α-2b) D->E Azo Coupling F Nanoparticle Surface (Silica NPs) D->F Surface Engineering

Workflow of PEGylated benzoic acid synthesis and downstream biopharmaceutical applications.

III. Self-Validating Experimental Protocol: Synthesis of PEGylated 4-Aminobenzoic Acid

In my experience, the failure of bioconjugation workflows often stems from incomplete water removal or improper stoichiometric ratios during the initial PEGylation phase. The following protocol is designed as a self-validating system —meaning you cannot proceed to the next step without analytical confirmation of the previous one.

Objective: Synthesize a high-purity 4-aminobenzoic acid ester of PEG for downstream protein conjugation.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Combine 4-aminobenzoic acid and PEG-alcohol in a 1:1.2 molar ratio within a reaction vessel.

  • Causality: 1[1].

Step 2: Anhydrous Reaction Environment

  • Action: Dissolve the reagents in anhydrous tetrahydrofuran (THF). Introduce 3 Å molecular sieves into the solution.

  • Causality: Water acts as a competitive nucleophile.1[1].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 60–70°C under continuous stirring for 24 hours.

  • Causality: 1[1]. Temperatures exceeding 75°C risk thermal degradation of the PEG ether linkages.

Step 4: Built-in Analytical Validation (QC Checkpoint)

  • Action: Extract a 10 µL aliquot and analyze via Fourier-transform infrared spectroscopy (FT-IR).

  • Validation Logic: You must observe the1[1] and the emergence of an ester carbonyl peak at ~1720 cm⁻¹. If the 1700 cm⁻¹ peak persists, the reaction is incomplete; add fresh molecular sieves and continue heating for 4 hours. Do not proceed to purification until this spectral shift is absolute.

Step 5: Purification & Loading Quantification

  • Action: Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.3[3].

IV. Advanced Applications in Therapeutics and Nanomedicine

Once validated, the PEGylated benzoic acid acts as a versatile chemical bridge in two primary domains:

1. Therapeutic Protein Modification The primary clinical application of these derivatives is the site-selective PEGylation of biologics.4[4]. Specifically, using 4-aminobenzoic acid esters of PEG via azo coupling has shown remarkable efficiency.3[3].

2. Nanoparticle Surface Engineering Beyond biologics, PEGylated benzoic acid is utilized to tailor the surface charge and hydrophobicity of nanocarriers. In recent biofilm interaction studies,5[5]. This specific functionalization dictates how nanoparticles penetrate the self-produced extracellular polymeric matrix (EPS) of bacterial biofilms, proving that the physical characteristics of the PEG-benzoic acid conjugate directly govern cellular uptake and distribution[5].

References

  • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins Source: RSC.org[Link]

  • New strategies for smart biointerfaces: Bacterial biofilm interactions with surface engineered fluorescent silica nanoparticles Source: European-MRS.com [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins Source: Frontiers in Chemistry[Link]

Sources

Exploratory

The Architectural Scaffold: A Technical Guide to 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid in Multivalent Drug Design

Executive Summary In the evolving landscape of peptide therapeutics and bioconjugation, the transition from monomeric to multivalent architectures has become a critical strategy for enhancing binding affinity, improving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptide therapeutics and bioconjugation, the transition from monomeric to multivalent architectures has become a critical strategy for enhancing binding affinity, improving pharmacokinetic profiles, and overcoming assembly barriers in lipid membranes [1, 2]. At the core of this structural revolution are branching linkers—specifically, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid .

As a highly specialized bis-amino linker, this compound serves as a foundational dendron in Solid-Phase Peptide Synthesis (SPPS). By providing a rigid aromatic core coupled with flexible ethoxy spacers and orthogonal Fmoc protection, it enables the precise, parallel assembly of dimeric peptides, glycodendrimers, and dual-receptor agonists. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this scaffold in advanced drug development.

Chemical Identity & Quantitative Specifications

Accurate nomenclature and physicochemical characterization are paramount for ensuring reproducibility in synthetic workflows. The table below summarizes the core quantitative data for this multivalent scaffold [3].

PropertySpecification
IUPAC Name 3,5-bis(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)benzoic acid
Common Synonyms 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid; Fmoc-protected bis-aminoethoxy benzoic acid linker
CAS Registry Number 1185295-67-3
Molecular Formula C₄₁H₃₆N₂O₈
Molecular Weight 684.74 g/mol
Core Structure 1,3,5-Trisubstituted Benzene
Protecting Group Strategy Base-labile (Fmoc) / Acid-stable
Application Profile Dendrimer synthesis, multivalent peptide assembly, glycoclusters

Structural Rationale & Mechanistic Insights

The selection of a branching scaffold is never arbitrary. The structural topology of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid is engineered to solve specific thermodynamic and spatial challenges in multivalent synthesis:

  • The Benzoic Acid Core (Anchoring & Rigidity): The planar nature of the 1,3,5-trisubstituted benzene ring projects the two ethoxy arms at a defined ~120° angle. This spatial separation is critical; it minimizes steric hindrance during the simultaneous growth of two peptide chains on a single resin bead, ensuring high coupling efficiencies.

  • The Ethoxy Spacers (Flexibility): The -O-CH2-CH2- linkages provide the necessary rotational degrees of freedom. In biological systems, this flexibility allows the resulting multivalent ligands (e.g., glycomimetics or antimicrobial peptides) to dynamically adjust their conformation to match receptor clustering sites [1].

  • Fmoc Protection (Orthogonality): The terminal amines are protected by 9-fluorenylmethoxycarbonyl (Fmoc) groups. This allows the linker to be seamlessly integrated into standard Fmoc/tBu SPPS workflows, where the Fmoc group is removed under mild basic conditions (piperidine) without prematurely cleaving the peptide from the acid-labile resin.

Structure C Benzoic Acid Core (Planar Scaffold) S1 C3: Ethoxy Spacer (Flexibility) C->S1 Ether Linkage S2 C5: Ethoxy Spacer (Flexibility) C->S2 Ether Linkage P1 Fmoc Group (Orthogonal Protection) S1->P1 Amine P2 Fmoc Group (Orthogonal Protection) S2->P2 Amine

Structural topology of the bis-linker demonstrating functional domains.

Applications in Advanced Therapeutics

Multimeric Antimicrobial Peptides

Monomeric antimicrobial peptides (AMPs) like magainin often face a high thermodynamic assembly barrier when attempting to disrupt lipid membranes. By utilizing the 3,5-bis(2-aminoethoxy)benzoic acid repeating unit, researchers have successfully synthesized multivalent (dimeric, tetrameric, and octameric) magainin peptidodendrimers via click chemistry. This multimerization exponentially enhances membrane pore formation and antimicrobial efficacy [2].

Glycoclusters and Targeted Delivery

In the design of neoglycoconjugates, "glycoclusters" are synthesized to mimic the oligoantennary structures of naturally occurring carbohydrates. The bis-aminoethoxy scaffold serves as an ideal generation-1 dendron, allowing for the attachment of peripheral lactoside or mannoside residues. This architecture drastically improves binding affinities to bacterial lectins via receptor clustering and subsite binding [1].

Experimental Protocol: Self-Validating SPPS Assembly

The following step-by-step methodology details the incorporation of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid into a growing peptide chain. This protocol is designed as a self-validating system to ensure absolute fidelity during the critical branching step.

Reagents Required:
  • Resin: Rink Amide AM resin (or equivalent acid-labile resin).

  • Scaffold: 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid (CAS: 1185295-67-3).

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Cocktail: 20% Piperidine in DMF.

  • Validation: Kaiser Test kit (Ninhydrin, Phenol, KCN).

Step-by-Step Methodology:
  • Resin Swelling & Preparation:

    • Action: Swell 0.1 mmol of Rink Amide resin in 1:1 DCM/DMF for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the primary amine reaction sites for the bulky bis-linker.

  • Initial Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Causality: Removes the Fmoc group from the resin/peptide terminus. Extensive washing is mandatory to remove the dibenzofulvene byproduct, which can act as a competitive nucleophile in the next step.

  • Coupling the Bis-Linker:

    • Action: Pre-activate 3 equivalents (0.3 mmol) of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Add the mixture to the resin and agitate for 2 to 3 hours at room temperature.

    • Causality: HATU is chosen over standard HBTU due to its superior efficiency in coupling sterically demanding, bulky scaffolds. The slight under-stoichiometry of HATU prevents capping of the resin amines by guanidinium byproducts.

  • Self-Validation (Kaiser Test):

    • Action: Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Interpretation: A yellow bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling. If blue, repeat Step 3 before proceeding.

  • Double Fmoc Deprotection (Branching Activation):

    • Action: Treat the resin with 20% piperidine in DMF (2 × 15 min).

    • Causality: This step exposes two primary amines per resin bead, effectively doubling the reactive sites for subsequent peptide growth.

  • Parallel Peptide Assembly:

    • Action: Proceed with standard SPPS for the next amino acid, but double the stoichiometric equivalents (e.g., use 6–8 eq of the next Fmoc-AA-OH instead of 3–4 eq).

    • Causality: Because the scaffold has bifurcated the synthesis, twice the amount of activated amino acid is required to ensure uniform, parallel elongation of both dimeric arms without truncation.

Protocol N1 1. Resin Swelling (DCM/DMF, 30 min) N2 2. Initial Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Bis-Linker Coupling (HATU/DIPEA, 3 eq, 2 hrs) N2->N3 N4 4. Kaiser Test (Self-Validation Step) N3->N4 N4->N3 If Positive (Blue) N5 5. Double Fmoc Deprotection (Expose two NH2 sites) N4->N5 If Negative (Yellow) N6 6. Parallel Peptide Assembly (Double Equivalents: 6-8 eq) N5->N6

Self-validating SPPS workflow for synthesizing dimeric peptides.

Conclusion

The integration of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid into modern synthetic pipelines represents a paradigm shift in how we approach multivalent drug design. By understanding the causal relationship between its rigid benzoic core, flexible ethoxy spacers, and orthogonal protection, application scientists can leverage this scaffold to predictably engineer high-affinity dendrimers and multimeric peptides. Adherence to self-validating protocols, particularly during the stoichiometric doubling phase of parallel assembly, is the cornerstone of reproducible success in these complex syntheses.

References

  • Design and Creativity in Synthesis of Multivalent Neoglycoconjugates N
  • Enhanced Membrane Pore Formation by Multimeric/Oligomeric Antimicrobial Peptides Biochemistry - ACS Public
  • Cas no 1185295-67-3 (3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid)

Protocols & Analytical Methods

Method

Application Note: Synthesis of Multivalent Peptides Using 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid

Executive Summary The development of multivalent peptide constructs, dendrimers, and oligomeric therapeutics requires precise spatial organization of peptide branches. While traditional branching relies on lysine residue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multivalent peptide constructs, dendrimers, and oligomeric therapeutics requires precise spatial organization of peptide branches. While traditional branching relies on lysine residues, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid has emerged as a superior bifunctional building block. This application note provides a comprehensive, self-validating protocol for incorporating this linker into Solid-Phase Peptide Synthesis (SPPS) workflows, detailing the mechanistic rationale, quantitative parameters, and critical quality control checkpoints required for successful parallel chain elongation.

Mechanistic Rationale: Why Choose This Branching Unit?

In standard dendrimer or branched peptide synthesis, Fmoc-Lys(Fmoc)-OH is frequently used to bifurcate the growing chain[1]. However, lysine introduces a chiral center and asymmetric branching (α-amine vs. ε-amine), leading to unequal coupling kinetics and severe steric hindrance as the peptide arms elongate.

By contrast, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid provides three distinct chemical advantages[2][3]:

  • Symmetry & Achirality: The aromatic benzoic acid core provides a rigid, planar, and achiral branching node, ensuring that both subsequent peptide arms project symmetrically.

  • Extended Flexibility: The ethoxy spacers (-O-CH2-CH2-NH-) distance the reactive amines from the bulky aromatic core. This flexibility minimizes steric clash during the coupling of subsequent bulky amino acids.

  • Enhanced Solubility: The ether oxygens introduce hydrophilicity, which prevents the growing multivalent construct from aggregating on the resin—a primary cause of synthesis failure in complex dendrimers[2].

Figure 1: Workflow for incorporating the bifunctional branching linker into a peptide sequence.

Quantitative Parameters for Synthesis

To maintain a self-validating system, the stoichiometry of the synthesis must dynamically adjust once the branching unit is deprotected. The table below summarizes the critical shifts in reagent equivalents required to prevent stochastic deletion sequences.

Synthesis PhaseAmino Acid (Eq)Coupling Reagent (Eq)Base (DIPEA) (Eq)Coupling TimeExpected Kaiser Test
Pre-Branching (Linear) 4.03.9 (HATU)8.045 minNegative (Yellow)
Branching Unit Coupling 4.03.9 (HATU)8.0120 minNegative (Yellow)
Post-Branching (Divalent) 8.0 7.8 (HATU) 16.0 120 min (or 2x 60m) Negative (Yellow)

Note: Equivalents (Eq) are calculated relative to the initial resin loading capacity.

Step-by-Step Protocol: SPPS Incorporation

Phase 1: Resin Preparation & Linear Assembly
  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Synthesize the linear portion of the peptide (or the C-terminal anchoring sequence) using standard Fmoc-SPPS protocols.

  • Perform a final Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of the free N-terminal amine.

Phase 2: Coupling the Branching Unit

Causality Check: Aromatic carboxylic acids (like benzoic acid) are significantly less nucleophilic and slower to couple than aliphatic amino acids. Therefore, the highly efficient activator HATU is mandated over HBTU or DIC to drive the reaction to completion[3].

  • Dissolve 4.0 eq of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid and 3.9 eq of HATU in a minimal volume of DMF.

  • Add 8.0 eq of DIPEA to the solution. An immediate color change to pale yellow indicates active ester formation.

  • Add the activated mixture to the resin. Agitate at room temperature for 2 hours .

  • Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. The beads must be yellow/colorless. A positive (blue) result indicates incomplete coupling; if observed, repeat the coupling step before proceeding.

Phase 3: Fmoc Deprotection & Bifurcation
  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc groups from the branching unit.

  • Wash extensively with DMF (6 × 1 min) to remove all traces of piperidine.

  • Validation: Perform a Kaiser test. The beads will turn an intense, dark blue. Self-Validating Metric: The resin now possesses exactly twice the number of reactive primary amines as the initial loading.

Phase 4: Parallel Chain Elongation

Causality Check: Failing to double the equivalents of the incoming amino acid will result in one arm coupling while the other remains unreacted. This creates a highly complex mixture of mono-branched and di-branched peptides that are nearly impossible to separate via RP-HPLC.

  • For all subsequent coupling steps, dissolve 8.0 eq of the Fmoc-Amino Acid and 7.8 eq of HATU in DMF.

  • Add 16.0 eq of DIPEA.

  • Add to the resin and agitate for 2 hours (or perform a double-coupling of 1 hour each).

  • Wash and perform a Kaiser test to ensure complete coupling on both arms.

  • Repeat Phase 4 until the multivalent sequences are complete.

Phase 5: Cleavage & Quality Control (LC-MS)
  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the crude branched peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Self-Validating Mass Shift: When analyzing the crude product via LC-MS, the incorporation of the deprotected 3,5-bis(2-aminoethoxy)benzoyl branching node adds exactly +223.3 Da to the mass of the core peptide sequence. Calculate your expected mass as: Mass(Linear Core) + 223.3 Da + 2 × Mass(Branched Sequence).

References

1.[2] Design and Creativity in Synthesis of Multivalent Neoglycoconjugates Source: PMC - NIH URL:

2.[3] Enhanced Membrane Pore Formation by Multimeric/Oligomeric Antimicrobial Peptides Source: Biochemistry - ACS Publications URL:

3.[1] Topologically segregated, encoded solid phase libraries comprising linkers having an enzymatically susceptible bond Source: US Patents (Google Patents) URL:

Sources

Application

Application Note: Synthesis of Complex Multivalent Peptides Using 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid

Executive Summary The development of multivalent peptides—ranging from receptor-clustering glycodendrimers to multimeric antimicrobial peptides (AMPs)—requires precise control over spatial geometry and valency. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multivalent peptides—ranging from receptor-clustering glycodendrimers to multimeric antimicrobial peptides (AMPs)—requires precise control over spatial geometry and valency. While traditional Multiple Antigen Peptides (MAPs) rely on lysine-based branching, asymmetric steric environments often compromise synthesis efficiency and biological avidity. This application note details the use of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid as an advanced, symmetric AB2 branching scaffold in Solid-Phase Peptide Synthesis (SPPS). By providing a rigid aromatic core and flexible spacer arms, this scaffold enables the high-yield divergent synthesis of complex divalent and tetravalent peptide architectures.

Mechanistic Rationale: Symmetric Branching vs. Traditional Cores

In conventional MAP synthesis, the α

  • and ϵ -amines of a lysine branching unit exhibit distinct pKa values and local steric hindrances. This asymmetry frequently leads to unequal coupling rates, resulting in deletion sequences on one arm of the growing dendrimer.

Conversely, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid provides a perfectly symmetrical branching environment[1]. The causality behind its superior performance lies in its biphasic structural mechanics:

  • Aromatic Rigidity: The central benzoic acid core restricts the conformational flexibility of the branching point, preventing the two growing peptide arms from folding back onto each other and creating internal steric clashes.

  • Spacer Flexibility: The di-ethoxy chains act as localized flexible tethers. This flexibility is critical for overcoming assembly barriers in lipid membranes, allowing multimeric antimicrobial peptides to dynamically orient themselves for optimal pore formation[2]. Furthermore, it maximizes the binding avidity of the final construct when targeting clustered biological receptors, such as the cholera toxin B subunit[3].

Scaffold Properties & Stoichiometric Multipliers

To ensure successful divergent elongation, the stoichiometry of all coupling reagents must scale linearly with the valency of the growing complex. Table 1 summarizes the physicochemical properties of the scaffold, while Table 2 provides the quantitative stoichiometric multipliers required for self-validating SPPS.

Table 1: Physicochemical Properties of the Branching Scaffold

ParameterSpecification / Characteristic
Chemical Name 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
Scaffold Type Symmetric AB2 Branching Unit
Core Structure Aromatic (Benzoic Acid) - Confers conformational rigidity
Spacer Arms Di-ethoxy - Confers localized flexibility
Protecting Groups Bis-Fmoc (Base-labile, orthogonal to Boc/tBu)
Primary Applications Multivalent AMPs, Glycodendrimers, Receptor Clustering

Table 2: Stoichiometric Multipliers for Divergent SPPS

Synthesis StageValencyScaffold Eq.Amino Acid Eq.HATU Eq.DIPEA Eq.
Core Elongation1 (Linear)N/A3.02.96.0
Scaffold Addition1 23.0N/A2.96.0
Divergent Growth2 (Divalent)N/A6.05.812.0
2nd Scaffold Addition2 46.0N/A5.812.0
Divergent Growth4 (Tetravalent)N/A12.011.624.0

Experimental Workflow & Self-Validating Protocols

SPPS_Workflow Resin 1. Solid Support Resin (e.g., Rink Amide) Core 2. Synthesize Core/Spacer (Standard Fmoc SPPS) Resin->Core Linker 3. Couple Branching Scaffold (3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid) Core->Linker Deprotect 4. Fmoc Deprotection (20% Piperidine in DMF) Linker->Deprotect Divergent 5. Divergent Chain Elongation (Simultaneous Growth of 2 Arms) Deprotect->Divergent Cleavage 6. TFA Cleavage & Global Deprotection Divergent->Cleavage Product 7. Multivalent Complex Peptide (Dimer/Dendrimer) Cleavage->Product

Workflow for divergent SPPS of multivalent peptides using a symmetric branching linker.
Protocol A: Scaffold Coupling to the Core Peptide

Because the 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid scaffold is sterically bulky, standard DIC/Oxyma coupling may result in incomplete acylation. A high-efficiency uronium salt (HATU) is required.

  • Resin Preparation: Swell the resin-bound core peptide (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min).

  • Activation: Dissolve 3.0 eq (0.3 mmol) of the scaffold and 2.9 eq (0.29 mmol) of HATU in minimal DMF. Add 6.0 eq (0.6 mmol) of DIPEA. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • Causality: The aromatic nature of the scaffold slows kinetics. If the test is positive (blue/purple), perform a second coupling using COMU/DIPEA before proceeding. A negative test (yellow) validates complete scaffold attachment.

Protocol B: Divergent Chain Elongation

Once the scaffold is attached and deprotected, you are synthesizing two identical chains simultaneously. Local concentration of activated amino acids must be maximized to prevent asymmetric growth.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validate by monitoring the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm. The peak area should be exactly double that of the core peptide deprotection step.

  • Divergent Coupling: For a divalent branch, dissolve 6.0 eq of the incoming Fmoc-amino acid and 5.8 eq of HATU in DMF. Add 12.0 eq of DIPEA.

  • Agitation: Add to the resin and agitate for 1 hour.

  • Self-Validation (Micro-cleavage LC-MS): After the first divergent coupling, cleave a 1 mg sample of resin.

    • Causality: The mass spectrum must show a single major peak corresponding to [M + 2(AA)]. The presence of [M + 1(AA)] indicates asymmetric deletion. If observed, subsequent couplings must be optimized by adding chaotropic agents (e.g., 0.1 M LiCl in DMF) to disrupt inter-chain hydrogen bonding.

Protocol C: Global Cleavage and Isolation

Branched peptides possess a high density of protecting groups, necessitating optimized scavenging cocktails to prevent re-alkylation of the multiple peptide arms.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O / Ethanedithiol (EDT) in an 85:5:5:5 ratio.

  • Reaction: Add 10 mL of cocktail per gram of resin. Agitate gently for 3 hours at room temperature[2].

  • Precipitation: Filter the resin and drop the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes.

  • Washing: Decant the ether and wash the pellet twice more with fresh ice-cold ether to thoroughly remove trapped scavengers from the dendrimeric matrix.

Analytical Characterization of Branched Peptides

When analyzing complex peptides synthesized via this scaffold, standard linear peptide assumptions do not apply:

  • Chromatography (RP-HPLC): Divalent and tetravalent peptides often exhibit broader peak shapes due to the existence of multiple stable conformers in solution. Elevating the column temperature to 50°C during analysis can sharpen peaks by increasing the interconversion rate of these conformers.

  • Mass Spectrometry (ESI-MS): Due to the increased number of basic residues (e.g., arginines/lysines on multiple arms), multivalent peptides will present highly charged envelopes (e.g., [M+4H]⁴⁺, [M+5H]⁵⁺). Deconvolution software is strictly required to accurately determine the monoisotopic mass.

References

  • Arnusch et al. "Enhanced Membrane Pore Formation by Multimeric/Oligomeric Antimicrobial Peptides." Biochemistry (ACS Publications), 2007.

  • Chabre & Roy. "Design and Creativity in Synthesis of Multivalent Neoglycoconjugates." Advances in Carbohydrate Chemistry and Biochemistry (NIH PMC), 2010.

  • Mignani et al. "Developments in Treatment Methodologies Using Dendrimers for Infectious Diseases." Molecules (MDPI), 2021.

Sources

Method

Designing PROTACs with Flexible PEG-Based Linkers: An Application Guide for Researchers

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][4] This application note provides a comprehensive guide for the rational design, synthesis, and evaluation of PROTACs featuring flexible polyethylene glycol (PEG)-based linkers. PEG linkers offer distinct advantages, including enhanced aqueous solubility and the ability to systematically vary linker length to optimize degradation efficiency.[5][6][7] Detailed protocols for synthesis, purification, and in vitro characterization are provided to empower researchers in the development of novel protein degraders.

Introduction to PROTAC Technology and the Role of PEG Linkers

PROTACs represent a paradigm shift in drug discovery, moving from an occupancy-driven to an event-driven pharmacological model.[8] Instead of merely inhibiting a protein's function, PROTACs catalytically induce their degradation.[1][3] This is achieved by forming a ternary complex between the POI and an E3 ligase, which facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][3][5][9]

The linker connecting the two ligands is not just a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, composition, and attachment points are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[1] Flexible linkers, particularly those based on PEG, are widely used in initial PROTAC design due to their synthetic tractability and beneficial properties.[1][5]

Advantages of PEG-Based Linkers:

  • Enhanced Solubility: The ethylene glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of often-lipophilic PROTAC molecules.[5][6][7]

  • Improved Cell Permeability: By balancing the overall physicochemical properties, PEG linkers can enhance a PROTAC's ability to cross the cell membrane.[6]

  • Conformational Flexibility: The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex.[5]

  • Systematic Length Variation: The modular nature of PEG synthesis allows for the straightforward creation of a library of PROTACs with varying linker lengths, which is crucial for optimizing degradation potency.[4][6]

Design Principles for PEG-Based PROTACs

The rational design of a PROTAC involves a modular approach, considering the three key components: the POI ligand, the E3 ligase ligand, and the PEG linker.

Selection of Ligands
  • POI Ligand: A ligand with a known binding affinity for the target protein is the starting point. It is important to identify a suitable "exit vector" on the ligand where the linker can be attached without disrupting binding to the POI.

  • E3 Ligase Ligand: While over 600 E3 ligases exist in humans, only a few are commonly recruited for PROTACs, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used.[10][11] Commercially available E3 ligase ligands pre-conjugated with linkers can streamline the synthesis process.[4]

PEG Linker Design Considerations
  • Length: The optimal linker length is critical and must be determined empirically. A linker that is too short may prevent the formation of the ternary complex, while one that is too long can lead to unproductive binding.[1] It is common to synthesize a series of PROTACs with varying numbers of PEG units (e.g., 2, 4, 6, 8) to identify the optimal length.[4]

  • Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency.

  • Chemistry: The choice of chemical reactions to connect the linker to the ligands is crucial. Common strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which offer high yields and are compatible with a wide range of functional groups.[4]

PROTAC_Design cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Flexible PEG Linker POI_Ligand->Linker Attachment Point 1 E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Attachment Point 2 POI Target Protein (POI) POI->POI_Ligand Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase_Ligand Binds

Figure 1: Modular design of a PROTAC with a flexible PEG-based linker.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of a model PROTAC using a PEG-based linker.

Materials and Reagents
  • POI ligand with a reactive handle (e.g., a carboxylic acid or alkyne)

  • E3 ligase ligand-PEG linker conjugate with a complementary reactive handle (e.g., an amine or azide)

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Copper(I) catalyst and ligand (for click chemistry)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, HPLC solvents)

  • Analytical instruments (LC-MS, NMR, HPLC)

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the synthesis of a PROTAC by forming an amide bond between a POI ligand containing a carboxylic acid and an E3 ligase ligand-PEG linker with a terminal amine.

  • Activation of POI Ligand: Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of the E3 ligase ligand-PEG-amine (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[12]

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis using a copper-catalyzed azide-alkyne cycloaddition.

  • Reagent Preparation: Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand-PEG linker (1.0 eq) in a solvent mixture such as t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture to generate the active Cu(I) catalyst in situ.[2]

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.[2]

  • Purification: Upon completion, purify the final PROTAC product by preparative RP-HPLC.[2]

Protocol 3: Purification and Characterization of PEGylated PROTACs

The purification of PEGylated PROTACs can be challenging due to their amphiphilic nature.[2] A multi-step chromatographic approach is often effective.[2]

  • Initial Cleanup (Optional): For complex reaction mixtures, an initial cleanup using Solid-Phase Extraction (SPE) can remove excess reagents and small molecule impurities.[2]

  • Size Exclusion Chromatography (SEC): This technique can be used for a bulk separation of the higher molecular weight PROTAC from smaller unreacted starting materials.[2]

  • Reverse-Phase HPLC (RP-HPLC): This is the final "polishing" step to achieve high purity.[2]

    • Typical Conditions:

      • Column: C18 or C8 semi-preparative column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient of Mobile Phase B is used for elution.[2]

  • Characterization:

    • LC-MS: Confirm the molecular weight and assess the purity of the final product.[12]

    • NMR (¹H and ¹³C): Confirm the chemical structure of the PROTAC.[12]

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition.

Workflow Start Design PROTAC Library (Varying PEG Lengths) Synthesis PROTAC Synthesis (Amide Coupling or Click Chemistry) Start->Synthesis Purification Purification (SPE, SEC, RP-HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval

Figure 2: General experimental workflow for PROTAC development.

Biological Evaluation of PROTACs

Once a series of PROTACs with varying PEG linker lengths has been synthesized and characterized, their biological activity must be evaluated.

Protocol 4: Western Blot Analysis of Protein Degradation

This is the most common assay to confirm the biological activity of a synthesized PROTAC.[2]

  • Cell Culture and Treatment: Plate a relevant cell line and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 12-24 hours).[2]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[2]

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the concentration at which 50% of the target protein is degraded (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Ternary Complex Formation Assays

Assays to measure the formation of the POI-PROTAC-E3 ligase ternary complex can provide valuable insights into the mechanism of action.[3] Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogenous Assay (AlphaLISA) are well-suited for this purpose.[3] The NanoBRET™ assay is a powerful live-cell method to monitor ternary complex formation in real-time.[13][14][15]

Cell Viability Assays

It is important to assess the cytotoxicity of the PROTACs to determine their therapeutic window.[16] Standard cell viability assays such as MTT, MTS, or CellTiter-Glo® can be used.[16][]

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Figure 3: Mechanism of action of PROTAC-mediated protein degradation.

Data Presentation and Interpretation

Systematic evaluation of a series of PROTACs with varying PEG linker lengths allows for the establishment of a structure-activity relationship (SAR).

Table 1: Illustrative Physicochemical and Biological Data for a PROTAC Series

PROTAC IDPEG Units (n)Linker Length (Å)cLogPDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-12~114.250065
PROTAC-24~183.85092
PROTAC-36~253.415085
PROTAC-48~323.0>100040

This table presents hypothetical data to illustrate general trends. Actual values are PROTAC-specific.[2]

Interpretation:

In this illustrative example, PROTAC-2 with four PEG units demonstrates the optimal balance of properties, resulting in the most potent degradation (lowest DC₅₀) and the highest efficacy (greatest Dₘₐₓ). This highlights the critical importance of linker length optimization. The non-linear relationship between linker length and degradation potency is a common observation in PROTAC development.[4]

Conclusion

The design of PROTACs with flexible PEG-based linkers is a powerful strategy in the development of novel protein degraders. The inherent properties of PEG linkers, such as enhanced solubility and synthetic accessibility, make them an excellent choice for initial PROTAC design and optimization. By systematically varying the linker length and carefully selecting the attachment points, researchers can fine-tune the properties of their PROTACs to achieve potent and selective degradation of their protein of interest. The detailed protocols and design considerations provided in this application note serve as a comprehensive guide for scientists and drug development professionals venturing into the exciting field of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1:273-312. [Link]

  • Zhang, X., et al. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Kim, T. H., & Park, S. B. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules and Cells, 44(12), 855–864. [Link]

  • Hsu, J. H.-R., et al. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. [Link]

  • Ciulli, A. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Desantis, J., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Zhang, X., et al. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Ishida, T., & Ciulli, A. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology. [Link]

  • Selvita. (2025, April 18). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Sun, Y., et al. (2019, December 4). Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects. European Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]

  • Scott, J. S., et al. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • CORDIS | European Commission. (2024, March 20). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. [Link]

  • Vasta, J. D., et al. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Drummond, M. L., & Williams, E. T. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Serna, M. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Blog. [Link]

  • Wang, Y., et al. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link]

  • Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

  • He, C., et al. (2024, November 1). Efficient Sampling of PROTAC-Induced Ternary Complexes. bioRxiv. [Link]

Sources

Application

Application Note: Multivalent Surface Functionalization Using 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid

Introduction & Mechanistic Rationale In the fields of biosensor development, nanoparticle targeting, and microarray fabrication, the spatial arrangement and density of surface ligands dictate the avidity and biological r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the fields of biosensor development, nanoparticle targeting, and microarray fabrication, the spatial arrangement and density of surface ligands dictate the avidity and biological response of the material. 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid is a highly specialized AB2 dendritic building block designed to exponentially amplify surface valency.

Unlike hyperbranched polymers (e.g., PEI or PAMAM) which often suffer from structural defects and steric crowding, this specific monomer offers precise, step-by-step control over surface architecture. The causality behind its structural design is threefold:

  • Structural Rigidity and Branching Vector: The 3,5-substitution pattern on the benzoic acid core enforces a ~120° branching angle. This optimal geometry prevents steric clashing between growing branches—a common failure point in aliphatic dendrimers—ensuring high coupling efficiencies even at higher generations.

  • Solvent Accessibility: The 2-aminoethoxy chains act as hydrophilic, flexible spacers. This flexibility ensures that the terminal amines remain highly accessible to solvent and incoming ligands, overcoming the assembly barriers often seen in rigid scaffolds.

  • Orthogonal Protection: The Fmoc (Fluorenylmethyloxycarbonyl) groups protect the terminal amines during the coupling of the focal carboxylic acid. This enables controlled, orthogonal solid-phase or surface-based synthesis without unwanted cross-linking [3].

This molecule has been successfully utilized to create multivalent antimicrobial peptides (e.g., octavalent magainin analogs that exhibit a 13.4-fold increase in membrane pore-forming activity) [1] and glycodendrimers for high-affinity cholera toxin neutralization [2].

Physicochemical Properties & Valency Amplification

To effectively utilize this monomer, it is critical to understand its physical properties and the mathematical progression of surface density it provides.

Table 1: Physicochemical Properties of the AB2 Monomer

PropertySpecification / Detail
Chemical Name 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
Molecular Formula C₄₁H₃₆N₂O₈
Molecular Weight ~684.7 g/mol
Valency Type AB2 (One focal carboxylate, two protected amines)
Solubility DMF, NMP, DMSO (Insoluble in aqueous buffers)
Storage Conditions -20°C, desiccated, protected from light

Table 2: Theoretical Valency and Surface Density Amplification

GenerationCoupling StepsTerminal GroupsRelative Surface Density Multiplier
G0 0 (Base Surface)1 (Primary Amine)1x
G1 12 (Fmoc-Amines)2x
G2 24 (Fmoc-Amines)4x
G3 38 (Fmoc-Amines)8x

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the logical progression of the functionalization workflow and the exponential valency expansion.

SurfaceFunctionalization N1 Aminated Surface (Solid Support) N2 Coupling of AB2 Monomer (HATU/DIPEA) N1->N2 Step 1: Amidation N3 Fmoc Deprotection (20% Piperidine) N2->N3 Step 2: Unmasking N3->N2 Iterative Growth (Valency Doubling) N4 Ligand Conjugation (Peptide/Glycan) N3->N4 Step 3: Functionalization

Workflow for iterative multivalent surface functionalization using the AB2 monomer.

ValencyExpansion Root Surface Amine G1_A Fmoc Branch Root->G1_A Gen 1 G1_B Fmoc Branch Root->G1_B Gen 1 G2_1 Free Amine G1_A->G2_1 Deprotect G2_2 Free Amine G1_A->G2_2 & Couple G2_3 Free Amine G1_B->G2_3 G2_4 Free Amine G1_B->G2_4

Dendritic valency expansion demonstrating the exponential increase of surface amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Every coupling and deprotection step includes a quantitative or qualitative checkpoint.

Protocol 1: Covalent Immobilization (Generation 1 Synthesis)

Objective: Couple the focal carboxylic acid of the AB2 monomer to an aminated solid support (e.g., glass slide, resin, or nanoparticle). Causality Check: We utilize HATU/DIPEA rather than standard EDC/NHS. The aromatic carboxylic acid of the benzoic acid core is sterically hindered and electronically deactivated compared to aliphatic acids. HATU generates a highly reactive OAt ester intermediate, driving the reaction to completion even on dense or hindered surfaces.

Step-by-Step Methodology:

  • Preparation: Swell the aminated support in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 4 equivalents (eq) of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid and 3.9 eq of HATU in anhydrous DMF.

  • Base Addition: Add 8 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the solid support. Agitate at room temperature for 2 hours.

  • Washing: Wash the support thoroughly with DMF (3 × 5 min), followed by Dichloromethane (DCM) (3 × 5 min).

  • Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a small aliquot of the support. A yellow/colorless result indicates complete consumption of the primary amines (successful coupling). A blue result indicates incomplete coupling; repeat steps 2-5.

Protocol 2: Fmoc Deprotection and Valency Quantification

Objective: Unmask the primary amines for the next coupling cycle while quantitatively verifying the surface density. Self-Validation: The cleavage of the Fmoc group generates dibenzofulvene, which reacts with piperidine to form a stable adduct. By collecting the deprotection wash and measuring its UV absorbance, the exact quantity of cleaved Fmoc can be calculated, providing a direct, quantitative measurement of the surface amine density.

Step-by-Step Methodology:

  • Deprotection: Treat the functionalized support with 20% (v/v) piperidine in DMF for 5 minutes. Collect the supernatant in a volumetric flask.

  • Second Treatment: Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Combine this supernatant with the first collection.

  • Washing: Wash the support with DMF (5 × 2 min) and combine the first two washes into the volumetric flask. Dilute the flask to a known volume ( V ) with DMF.

  • Quantification: Measure the UV absorbance ( A ) of the combined solution at 301 nm against a 20% piperidine/DMF blank.

  • Calculation: Calculate the total moles of Fmoc cleaved using the Beer-Lambert law ( Moles=ϵ×lA×V​ ), where ϵ=7800M−1cm−1 and l=1cm . Divide this number by 2 to determine the moles of the AB2 monomer successfully coupled in Protocol 1.

Protocol 3: Iterative Expansion or Ligand Conjugation

Objective: Attach functional ligands to the newly exposed multivalent surface.

Step-by-Step Methodology:

  • Decision Point: To further amplify the valency (e.g., to Generation 2 or 3), repeat Protocols 1 and 2 [1]. If the desired valency is reached, proceed to step 2.

  • Ligand Coupling: Activate the carboxylic acid of your target ligand (e.g., a peptide or a carbohydrate derivative) using the HATU/DIPEA method described in Protocol 1.

  • Conjugation: Incubate the activated ligand with the deprotected multivalent surface for 4 hours to ensure maximum occupancy of the dense amine network.

  • Final Wash & Quench: Wash the support with DMF and DCM. If necessary, quench any unreacted amines using acetic anhydride (10% v/v in DMF with 5% DIPEA) for 30 minutes to prevent non-specific binding in downstream biological assays.

References

  • Arnusch, C. J., Branderhorst, H., de Kruijff, B., Liskamp, R. M. J., Breukink, E., & Pieters, R. J. (2007). Enhanced Membrane Pore Formation by Multimeric/Oligomeric Antimicrobial Peptides. Biochemistry, 46(47), 13437–13442. URL: [Link]

  • Chabre, Y. M., & Roy, R. (2010). Design and Creativity in Synthesis of Multivalent Neoglycoconjugates. Advances in Carbohydrate Chemistry and Biochemistry, 63, 165-393. URL: [Link]

Method

Application Note: Advanced Protocols for the Solid-Phase Synthesis of Modified Oligonucleotides

Introduction Solid-phase oligonucleotide synthesis (SPOS) utilizing [1] is the foundational technology driving the development of nucleic acid therapeutics, including antisense oligonucleotides (ASOs), small interfering...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-phase oligonucleotide synthesis (SPOS) utilizing [1] is the foundational technology driving the development of nucleic acid therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. To overcome rapid in vivo nuclease degradation and improve target binding affinity, modern therapeutic oligonucleotides incorporate extensive chemical modifications, such as 2'-O-methoxyethyl (2'-MOE) sugars and[2][3]. This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of modified oligonucleotides, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Overview: The Self-Validating Synthesis Cycle

Oligonucleotide synthesis proceeds in the 3' to 5' direction on a solid support, typically[4][5]. The process is a cyclical, four-step reaction:

  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid, exposing a reactive 5'-hydroxyl group[1]. Causality & Validation: Dichloroacetic acid (DCA) is often preferred over trichloroacetic acid (TCA) for modified oligonucleotides to minimize depurination of sensitive nucleobases. The cleaved DMT cation produces a bright orange color absorbing at 498 nm. Real-time UV monitoring of this[4] acts as a self-validating system; a consistent absorbance area confirms uniform coupling efficiency, while a sudden drop indicates a failed previous cycle.

  • Coupling: The incoming modified nucleoside phosphoramidite is activated by a weak acid (e.g.,)[6]. Causality: The activator protonates the diisopropylamino group of the phosphoramidite, converting it into an excellent leaving group. This facilitates rapid nucleophilic attack by the support-bound 5'-OH, forming a phosphite triester linkage[4]. Modified amidites (e.g., 2'-MOE or sterically hindered RNA) require extended coupling times (5–15 minutes) compared to standard DNA (20 seconds)[5][7].

  • Capping: Unreacted 5'-OH groups are acetylated using[5][8]. Causality: If left unreacted, these free hydroxyls would couple in the next cycle, generating (n-1) deletion sequences. Capping truncates these failure sequences, ensuring they differ significantly in length and hydrophobicity from the full-length product, thereby vastly simplifying downstream HPLC purification[9].

  • Oxidation or Sulfurization: The unstable P(III) phosphite triester is converted to a stable P(V) species[4]. Causality: P(III) linkages are highly susceptible to acid-catalyzed cleavage during the next detritylation step. For standard phosphodiester (PO) backbones, iodine in pyridine/water is used for oxidation[4]. For nuclease-resistant phosphorothioate (PS) backbones, a sulfur-transfer reagent like [2] or 3-Amino-1,2,4-dithiazole-5-thione (ADTT) is employed[9].

SPOS cluster_0 Start Solid Support (CPG/PS) with 3'-Nucleoside Detritylation 1. Detritylation (DCA in DCM) Start->Detritylation Removes 5'-DMT Coupling 2. Coupling (Amidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping Forms Phosphite Triester Oxidation 4a. Oxidation (PO) (I2 / Pyridine / H2O) Capping->Oxidation PO Backbone Sulfurization 4b. Sulfurization (PS) (PADS or ADTT) Capping->Sulfurization PS Backbone Oxidation->Detritylation Next Cycle Cleavage Cleavage & Deprotection (AMA or NH4OH) Oxidation->Cleavage Final Cycle Sulfurization->Detritylation Next Cycle Sulfurization->Cleavage Final Cycle

The four-step solid-phase oligonucleotide synthesis cycle for PO and PS backbones.

Quantitative Data: Reagent Selection & Parameters

Synthesis parameters must be strictly optimized based on the steric hindrance of the modifications. The table below summarizes the critical quantitative differences between standard and modified workflows[2][5][9].

ParameterStandard DNA2'-MOE / 2'-F RNAPhosphorothioate (PS)
Phosphoramidite Conc. 0.1 M0.1 M - 0.15 M0.1 M
Coupling Time 20 - 60 seconds6 - 15 minutes60 seconds
Activator 0.25 M ETT0.25 M BMT0.25 M BMT
Stabilization Step Oxidation (I2), 1 minOxidation (I2), 1 minSulfurization (PADS), 3 min
Cleavage/Deprotection NH4OH, 65°C, 8 hrsAMA, 65°C, 15 minAMA, 65°C, 15 min

Step-by-Step Experimental Protocol

Phase 1: Pre-Synthesis Preparation & Anhydrous Validation

Moisture is the primary cause of synthesis failure. Water reacts with the activated tetrazolide intermediate, scavenging the monomer and drastically lowering coupling efficiency[10].

  • Dissolve modified phosphoramidites in [10] (ACN, <10 ppm water content) under an inert argon atmosphere[8].

  • Install reagents onto the automated DNA/RNA synthesizer and purge all lines with argon to remove ambient humidity and particulates[10][11].

Phase 2: The Automated Synthesis Cycle
  • Detritylation: Deliver 3% DCA in DCM to the synthesis column for 80 seconds[8][12]. Self-Validating Checkpoint: Monitor the DMT effluent via UV-Vis at 498 nm to verify the previous cycle's coupling efficiency.

  • Coupling: Co-deliver the modified phosphoramidite (0.1 M) and BMT activator (0.25 M). Incubate for 6 to 15 minutes depending on the steric bulk of the 2'-modification[5][7].

  • Capping: Simultaneously deliver Cap A (THF/Lutidine/Acetic Anhydride) and Cap B (16% NMI in THF) for 60 seconds[8].

  • Sulfurization (For ASO Gapmers): To generate a nuclease-resistant PS backbone, deliver 0.2 M PADS in ACN/3-picoline for 3 minutes[2][9]. Note: Ensure sulfurization occurs before any subsequent capping steps in modified protocols to prevent unwanted acetylation of the P(III) intermediate.

  • Repeat steps 1-4 until the full sequence is assembled. Retain the terminal 5'-DMT group (DMT-on) to facilitate downstream purification[2][6].

Phase 3: Cleavage and Deprotection
  • Transfer the solid support to a sealed, pressure-resistant 4 mL glass vial[8].

  • Add 4 mL of [13] (a 1:1 mixture of 40% aqueous methylamine and 30% ammonium hydroxide)[8].

  • Incubate at 65°C for 15 minutes[8][13]. Causality: AMA accelerates the β -elimination of the cyanoethyl protecting groups from the phosphate backbone and rapidly cleaves the base-protecting groups, reducing a standard 8-hour NH4OH deprotection to just 15 minutes[8][14].

  • Cool the vial on ice for 10 minutes to prevent sample boil-over, then filter out the depleted CPG support[8]. Evaporate the supernatant using a Speed-Vac.

Phase 4: Purification (DMT-on RP-HPLC)
  • Resuspend the crude oligonucleotide in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0)[2][6].

  • Inject onto a Preparative C18 RP-HPLC column. Elute using a linear gradient of Acetonitrile in 0.1 M TEAA[2][6]. Causality & Validation: The highly hydrophobic 5'-DMT group acts as a retention tag, ensuring the full-length product elutes significantly later than the truncated, capped failure sequences. The presence of this distinct late-eluting peak self-validates that the sequence reached its full length.

  • Perform on-column detritylation using 80% aqueous acetic acid, followed by final elution and lyophilization[2].

Phase 5: Quality Control via LC-MS

To ensure the scientific integrity of the synthesized batch, perform LC-MS analysis. Self-Validating Checkpoint: For phosphorothioate oligonucleotides, the absolute absence of (M-16) mass peaks confirms >99.8% stepwise sulfurization efficiency, validating that no desulfurization to standard phosphodiester linkages occurred during synthesis[9].

References[14] ATDBio. "Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis." https://www.atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis[4] Biotage. "Solid Phase Oligonucleotide Synthesis." https://www.biotage.com/solid-phase-oligonucleotide-synthesis[1] Catalysts, MDPI. "The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies." https://www.mdpi.com/2073-4344/13/2/300[2] BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of Phosphorothioate Oligonucleotides." https://www.benchchem.com/[12] Organic Process Research & Development, ACS. "Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics." https://pubs.acs.org/doi/10.1021/acs.oprd.5c00000[5] Wikipedia. "Oligonucleotide synthesis." https://en.wikipedia.org/wiki/Oligonucleotide_synthesis[10] Glen Research. "Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides." https://www.glenresearch.com/reports/gr21-21[11] Maravai LifeSciences / Glen Research. "Glen Report: Oligonucleotide Conjugation Protocols." https://www.glenresearch.com/[9] ResearchGate. "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent." https://www.researchgate.net/publication/233810051[8] ChemRxiv. "Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides." https://chemrxiv.org/[13] Glen Research. "Glen Report 20.22 - Synthesis, Cleavage and Deprotection of PACE Oligonucleotides." https://www.glenresearch.com/[3] BenchChem. "An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides." https://www.benchchem.com/[6] PMC - NIH. "Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides." https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2779740/[7] RSC Publishing. "Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites." https://pubs.rsc.org/

Sources

Application

Application Notes and Protocols for the Immobilization of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid on Solid Supports

Introduction: A Versatile Linker for Complex Syntheses 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid is a key bifunctional linker employed in solid-phase synthesis to generate complex molecular architectures. Its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Linker for Complex Syntheses

3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid is a key bifunctional linker employed in solid-phase synthesis to generate complex molecular architectures. Its unique structure, featuring a central benzoic acid for resin attachment and two Fmoc-protected aminoethoxy arms, allows for the divergent synthesis of peptides, peptidomimetics, and other organic molecules. The strategic placement of the two reactive sites enables the construction of branched structures, dual-labeled probes, and combinatorial libraries.

This document provides detailed protocols and technical insights for the efficient attachment of this specialized linker to common solid-phase synthesis resins. The methodologies described herein are designed to ensure high loading efficiency and preserve the integrity of the linker for subsequent synthetic transformations.

Strategic Resin Selection: Laying the Foundation for Success

The choice of solid support is a critical parameter that dictates the overall success of the synthesis. For the immobilization of a carboxylic acid like 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid, two primary types of resins are recommended: Hydroxymethyl-functionalized resins (e.g., Wang resin) and chlorotrityl-based resins (e.g., 2-Chlorotrityl chloride resin).

  • Wang Resin: This is a widely used support for the synthesis of C-terminal carboxylic acids.[1][2] The attachment occurs via an ester linkage to the benzylic hydroxyl group of the resin. This linkage is stable to the basic conditions required for Fmoc deprotection but is readily cleaved with moderate concentrations of trifluoroacetic acid (TFA).[3]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers a highly acid-labile linkage, making it ideal for the synthesis of protected peptide fragments.[1][4] The attachment of the carboxylic acid proceeds via direct displacement of the chloride by the carboxylate. The resulting ester bond is exceptionally sensitive to acid, allowing for cleavage under very mild conditions (e.g., 1-2% TFA in dichloromethane), which helps to minimize side reactions.[4]

The selection between these resins depends on the desired cleavage conditions for the final product and the overall synthetic strategy.

Visualizing the Attachment Strategies

G cluster_0 Attachment to Wang Resin cluster_1 Attachment to 2-Chlorotrityl Chloride Resin linker_w 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid reagents_w Coupling Reagents (e.g., DIC/DMAP) linker_w->reagents_w resin_w Wang Resin (Hydroxymethyl) loaded_resin_w Loaded Resin (Ester Linkage) resin_w->loaded_resin_w reagents_w->loaded_resin_w Esterification linker_c 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid base_c Base (e.g., DIPEA) linker_c->base_c resin_c 2-CTC Resin (Chlorotrityl) loaded_resin_c Loaded Resin (Highly Acid-Labile Ester) resin_c->loaded_resin_c base_c->loaded_resin_c Nucleophilic Substitution

Caption: Workflow for attaching the linker to Wang and 2-CTC resins.

Protocol 1: Attachment to Wang Resin via Carbodiimide Activation

This protocol details the esterification of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid to Wang resin using a carbodiimide coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials
  • 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid

  • Wang Resin (100-200 mesh, typical loading 0.8-1.2 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Piperidine

  • Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)

  • Shaker or rotator

Experimental Procedure
  • Resin Swelling:

    • Place the desired amount of Wang resin in the synthesis vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[5]

    • Drain the DMF and wash the resin three times with fresh DMF.

  • Preparation of the Activated Linker Solution:

    • In a separate vial, dissolve 2-4 equivalents of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid (relative to the theoretical loading of the resin) in a minimal amount of DMF. Gentle warming may be required for complete dissolution.

    • Add 0.1-0.2 equivalents of DMAP to the linker solution.

    • In a separate container, dissolve 2-4 equivalents of DIC in DCM.

  • Coupling Reaction:

    • Add the solution of the linker and DMAP to the swollen resin.

    • Immediately add the DIC solution to the resin slurry.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test; a negative test (yellow beads) indicates complete coupling.[6]

  • Capping of Unreacted Hydroxyl Groups (Optional but Recommended):

    • To block any unreacted hydroxyl groups on the resin and prevent the formation of deletion sequences in subsequent steps, a capping step is advisable.

    • Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

    • Drain the coupling solution and wash the resin with DMF.

    • Add the capping solution to the resin and agitate for 30-60 minutes.

    • Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, and finally methanol to facilitate drying.

  • Drying:

    • Dry the resin under high vacuum to a constant weight.

Quantitative Data Summary for Wang Resin Attachment
ParameterRecommended ValueRationale
Linker Equivalents2-4To drive the reaction to completion.
DIC Equivalents2-4To ensure efficient activation of the carboxylic acid.
DMAP Equivalents0.1-0.2Catalytic amount to facilitate esterification while minimizing racemization.[7]
Reaction Time4-12 hoursAllows for sufficient time for the sterically hindered linker to couple.
SolventDMF/DCMGood solvents for swelling the resin and dissolving the reagents.

Protocol 2: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This method leverages the high reactivity of the 2-chlorotrityl chloride resin, which does not require a separate coupling agent. The reaction proceeds in the presence of a non-nucleophilic base.

Materials
  • 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid

  • 2-Chlorotrityl chloride resin (100-200 mesh, typical loading 1.0-1.6 mmol/g)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or rotator

Experimental Procedure
  • Resin Swelling:

    • Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in the synthesis vessel.[8] It is crucial to use anhydrous conditions as the resin is moisture-sensitive.[8]

  • Preparation of the Linker Solution:

    • In a separate flask, dissolve 1.0-1.5 equivalents of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid in anhydrous DCM. A small amount of DMF can be added to aid dissolution if necessary.[9]

    • Add 2.0-3.0 equivalents of DIPEA to the linker solution.

  • Coupling Reaction:

    • Drain the swelling solvent from the resin.

    • Immediately add the linker/DIPEA solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction is typically faster than with Wang resin.

  • Capping of Unreacted Chloride Sites:

    • To quench any remaining reactive chlorotrityl groups, a capping step is essential.

    • Drain the reaction mixture and wash the resin with DCM.

    • Add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin and agitate for 15-30 minutes.

    • Drain the capping solution and wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

  • Drying:

    • Dry the resin under high vacuum to a constant weight.

Quantitative Data Summary for 2-CTC Resin Attachment
ParameterRecommended ValueRationale
Linker Equivalents1.0-1.5High reactivity of the resin allows for near-stoichiometric amounts.
DIPEA Equivalents2.0-3.0To neutralize the HCl generated and facilitate the reaction.
Reaction Time1-4 hoursThe high reactivity of the 2-CTC resin allows for shorter reaction times.
SolventAnhydrous DCMEssential for maintaining the reactivity of the resin.

Determination of Resin Loading: The Fmoc-Piperidine Adduct UV Assay

The loading of the linker onto the resin can be accurately determined by quantifying the amount of Fmoc protecting group. This is achieved by cleaving the Fmoc group with a known volume of a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 301 nm.[10][11]

G start Weigh a small amount of dried, loaded resin add_piperidine Add a known volume of 20% piperidine in DMF start->add_piperidine agitate Agitate for 30 minutes to ensure complete Fmoc cleavage add_piperidine->agitate dilute Dilute an aliquot of the supernatant with DMF agitate->dilute measure_abs Measure absorbance at ~301 nm against a piperidine/DMF blank dilute->measure_abs calculate Calculate loading using the Beer-Lambert law measure_abs->calculate

Caption: Workflow for determining resin loading via UV spectroscopy.

Protocol for Loading Determination
  • Accurately weigh 2-5 mg of the dried, loaded resin into a small vial.

  • Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL) in a volumetric flask.

  • Measure the absorbance of the diluted solution in a quartz cuvette at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (typically around 301 nm), using a 20% piperidine in DMF solution (similarly diluted) as a blank.

  • Calculate the resin loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution (L)) / (ε × mass of resin (g))

    • Where ε (the molar extinction coefficient of the dibenzofulvene-piperidine adduct in DMF) is typically taken as 7800 L mol⁻¹ cm⁻¹.[11]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Loading Efficiency - Incomplete swelling of the resin.- Insufficient equivalents of linker or coupling reagents.- Deactivated coupling reagents or linker.- Steric hindrance from the linker.- Ensure adequate swelling time and solvent volume.- Increase the equivalents of reagents and/or reaction time.- Use fresh, high-quality reagents.- Consider using a more reactive resin like 2-CTC.
Positive Kaiser Test after Coupling - Incomplete coupling reaction.- Extend the reaction time.- Perform a double coupling (repeat the coupling step with fresh reagents).- Ensure reagents are active and used in sufficient excess.
Discolored Resin - Side reactions during coupling.- Impurities in solvents or reagents.- Use high-purity, peptide synthesis grade solvents and reagents.- Ensure the reaction is performed under an inert atmosphere if necessary.

Conclusion

The successful attachment of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid to a solid support is a foundational step for the synthesis of complex, branched molecules. By selecting the appropriate resin and employing the optimized protocols detailed in these application notes, researchers can achieve high loading efficiencies and ensure the integrity of the linker for subsequent synthetic elaborations. Careful attention to reaction conditions, reagent quality, and analytical verification will contribute to the overall success of the synthetic endeavor.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gomes, P., et al. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education, 100(7), 2795–2801. Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • American Peptide Society. Peptide Synthesis for Beginners. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-2-Abz-OH. Available at: [Link]

  • AAPPTEC. Peptide Synthesis Resins. Available at: [Link]

  • AAPPTEC. Attaching the first amino acid to a resin. Available at: [Link]

  • National Center for Biotechnology Information. 2-Ethoxybenzoic acid. PubChem Compound Summary for CID 67252. Available at: [Link]

  • James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(10), 3891-3942. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Almac Group. (2021). Accurate determination of resin substitution in solid phase peptide synthesis. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. Available at: [Link]

  • PubChem. 4-[2-(fmoc-amino)ethoxy]benzoic acid. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3968. Available at: [Link]

  • Peptideweb.com. Synthesis protocols. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Google Patents. WO2020030663A1 - Cleavable linker for peptide synthesis.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols and Mechanistic Insights for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) remains the gold standard for chemical peptide assembly in drug development and biochemical research[1]. The power of Fmoc SPPS lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) remains the gold standard for chemical peptide assembly in drug development and biochemical research[1]. The power of Fmoc SPPS lies in its orthogonal protection strategy: the N-α-Fmoc group is base-labile, while the side-chain protecting groups and the peptide-resin anchor are acid-labile[2]. This application note provides a comprehensive, self-validating guide to Fmoc SPPS, bridging the gap between theoretical mechanisms and practical laboratory execution.

Mechanistic Principles & Reagent Causality

Fmoc Deprotection: Base-Catalyzed β-Elimination

The removal of the Fmoc group is initiated by a secondary amine, standardly 20% piperidine in dimethylformamide (DMF). The base abstracts the acidic proton at the 9-position of the fluorene ring, triggering a β-elimination that releases carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate[3].

Causality & Validation: DBF must be immediately trapped by piperidine to form a stable DBF-piperidine adduct to prevent premature alkylation of the newly exposed amine[3]. Because this adduct is a strong chromophore, its presence serves as a built-in validation metric: monitoring the UV absorbance of the deprotection effluent at 301 nm allows for real-time quantification of deprotection efficiency[4].

Peptide Bond Formation: The DIC/Oxyma Pure Advantage

While uronium salts like HATU or HBTU combined with DIPEA have been widely used[5], the combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is now the preferred coupling methodology[6].

Causality: DIC activates the carboxylic acid to form an O-acylisourea intermediate. Oxyma Pure acts as a superior nucleophile, rapidly converting this intermediate into an active ester. This pathway suppresses the formation of oxazolone intermediates, thereby drastically reducing α-carbon epimerization (racemization) even at elevated temperatures[6]. Furthermore, Oxyma Pure is a non-explosive, "green" alternative to benzotriazoles (HOBt), offering exceptional solubility and safety[7].

Global Cleavage: Carbocation Scavenging Logic

Cleaving the peptide from the resin and removing side-chain protecting groups requires concentrated trifluoroacetic acid (TFA)[5]. This acidolysis generates highly reactive carbocations (e.g., t-butyl, trityl, Pbf ions) that will irreversibly re-alkylate nucleophilic amino acids like Tryptophan, Methionine, and Cysteine if left unchecked[5].

Causality: Scavengers are introduced to outcompete the peptide for these electrophiles. Water quenches t-butyl cations; Triisopropylsilane (TIPS) reduces bulky trityl and Pbf cations; and DODT (2,2'-(ethylenedioxy)diethanethiol) prevents the oxidation and alkylation of sulfur-containing residues[8].

Visualizing the Workflows

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Washing (Remove DBF-Adduct) Deprotect->Wash1 Couple Amino Acid Coupling (DIC / Oxyma Pure) Wash1->Couple Wash2 Washing (Remove Excess Reagents) Couple->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotect No (Next AA) Cleave Global Cleavage & Deprotection (TFA / Scavengers) Check->Cleave Yes End Crude Peptide Isolation (Ether Precipitation) Cleave->End

Figure 1: Iterative workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Scavenger_Logic Seq Analyze Peptide Sequence Identify Vulnerable Residues Arg Contains Arg(Pbf)? Seq->Arg MetCys Contains Met, Cys, or Trp? Seq->MetCys Water Add H2O (5%) Quenches t-Butyl cations Arg->Water Default TIPS Add TIPS (2.5-5%) Quenches Pbf & Trityl cations Arg->TIPS Yes DODT Add DODT / EDT (2.5%) Prevents Met/Cys oxidation MetCys->DODT Yes

Figure 2: Logical decision tree for selecting scavengers in TFA cleavage cocktails.

Self-Validating Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Weigh the desired amount of Fmoc-protected resin (e.g., Rink Amide AM resin for C-terminal amides) into a fritted reaction vessel.

  • Add DMF (10 mL per gram of resin) and agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of reactive sites.

  • Drain the solvent using vacuum filtration.

Protocol 2: Fmoc Deprotection and UV Validation
  • Add 20% (v/v) piperidine in DMF to the resin (approx. 5-10 mL/g).

  • Agitate at room temperature for 3 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine for an additional 10 minutes[3].

  • Validation Check: Collect the drained deprotection solution, dilute in DMF, and measure UV absorbance at 301 nm to quantify Fmoc removal[4].

  • Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine and DBF-adduct. Critical: Residual base will neutralize the subsequent coupling reaction[5].

Protocol 3: Amino Acid Coupling (DIC/Oxyma Pure)
  • In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 equivalents relative to resin loading) and Oxyma Pure (4.0 eq) in a minimum volume of DMF[6].

  • Add DIC (4.0 eq) to the solution. Pre-activate for 2 minutes.

  • Transfer the activated mixture to the resin and agitate for 45–60 minutes at room temperature (or 5-10 minutes at 90°C in a microwave synthesizer)[6].

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser (ninhydrin) reagents. A colorless/yellow bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling; repeat steps 1-4[1].

Protocol 4: Global Cleavage and Isolation
  • Wash the completed peptide-resin with Dichloromethane (DCM) (3 × 1 min) to shrink the resin and remove residual DMF, then dry under vacuum[5].

  • Prepare the appropriate cleavage cocktail (see Table 1) in a fume hood[5].

  • Add the cocktail to the resin (10 mL/g) and agitate for 2–3 hours at room temperature[1].

  • Filter the cleavage solution into a centrifuge tube. Wash the resin with 1-2 mL of neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to 10 volumes of ice-cold diethyl ether[8].

  • Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry the peptide under a gentle stream of nitrogen before lyophilization.

Quantitative Data: Cleavage Cocktail Formulations

Table 1: Quantitative composition of standard cleavage cocktails based on sequence vulnerabilities.

Cocktail DesignationTFA (v/v %)Water (v/v %)TIPS (v/v %)DODT (v/v %)Target Sequence Vulnerability
Standard (Cocktail A) 95.0%2.5%2.5%-General sequences lacking Met, Cys, or Trp[1]
DODT Variant 92.5%2.5%2.5%2.5%Sequences containing Met, Cys, or Trp[8]
High-Arg Variant 90.0%5.0%5.0%-Sequences with multiple Arg(Pbf) residues

References

  • "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures", ChemRxiv. 6

  • "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol", Creative Peptides. 1

  • "Green chemistry – OxymaPure®", OxymaPure. 7

  • "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)", Benchchem. 5

  • "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis", ACS Publications. 2

  • "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?", PMC - NIH. 3

  • "Proceedings of the 36th European and the 12th International Peptide Symposium", Kvinzo. 8

  • "Estrategias en el tratamiento de la enfermedad renal crónica", UAH. 4

Sources

Technical Notes & Optimization

Troubleshooting

PROTAC Synthesis Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the PROTAC Synthesis Technical Support Center. As an Application Scientist, I have designed this guide to address the most critical bottleneck in targeted protein degradation (TPD) research: synthetic side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PROTAC Synthesis Technical Support Center. As an Application Scientist, I have designed this guide to address the most critical bottleneck in targeted protein degradation (TPD) research: synthetic side reactions .

PROTACs are complex heterobifunctional molecules. Their modular assembly—connecting a target-binding warhead, a flexible linker, and an E3 ligase recruiting ligand—creates multiple vulnerabilities for side reactions. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures and providing self-validating protocols to ensure your syntheses are robust and reproducible.

Visualizing PROTAC Synthesis Vulnerabilities

Before diving into specific troubleshooting modules, it is crucial to map where synthetic failures typically occur. The diagram below illustrates the standard modular assembly workflow and highlights the high-risk hotspots for side reactions.

PROTAC_Workflow Warhead Target Ligand (Warhead) Coupling1 Coupling Step 1 (Amide Bond) Warhead->Coupling1 Linker Bifunctional Linker (e.g., PEG, Alkyl) Linker->Coupling1 E3Ligand E3 Ligase Ligand (CRBN / VHL) Coupling2 Coupling Step 2 (CuAAC Click) E3Ligand->Coupling2 Coupling1->Coupling2 Side1 Side Reaction: Intramolecular Cyclization Coupling1->Side1 If non-orthogonal PROTAC Intact PROTAC (Ternary Complex Inducer) Coupling2->PROTAC Side2 Side Reaction: Glutarimide Hydrolysis or VHL Epimerization Coupling2->Side2 If harsh base used

Caption: PROTAC Synthesis Workflow and Common Side Reaction Hotspots.

Module 1: CRBN Ligands & Glutarimide Instability

Causality & Mechanism

Immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are the most common Cereblon (CRBN) recruiters. However, they are inherently unstable. The acidic alpha-proton of the glutarimide ring makes it highly susceptible to base-catalyzed ring-opening (hydrolysis) and racemization[1]. When subjected to excess non-nucleophilic bases (e.g., DIPEA or TEA) during amide coupling, the glutarimide ring rapidly hydrolyzes, destroying its affinity for the CRBN E3 ligase.

FAQ: Troubleshooting CRBN Coupling

Q: Why is my CRBN-PROTAC yield so low after amide coupling, and why do I see a major byproduct with a +18 Da mass shift? A: The +18 Da shift is the classic signature of glutarimide hydrolysis (addition of H₂O across the imide bond). This is caused by using too much base or excessively long reaction times. To mitigate this, you must strictly limit base equivalents or pivot to next-generation1 which replace the hydrolysis-prone phthalimide moiety to improve chemical stability[1].

Self-Validating Protocol: Base-Controlled Amide Coupling

System Design: This protocol uses a stoichiometric bottleneck to prevent over-reaction and includes an in-line mass validation checkpoint.

  • Preparation: Dissolve the amine-functionalized E3 ligand (1.0 eq) and carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF under argon.

  • Activation: Add HATU (1.1 eq) at 0°C.

  • Controlled Coupling: Add strictly 1.2 to 1.5 eq of DIPEA dropwise. Do not exceed 1.5 eq. Stir at room temperature for exactly 2 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 50% MeCN/H₂O with 0.1% TFA, and analyze via LC-MS. Validation is confirmed when the desired product mass [M+H]+ is dominant, and the +18 Da mass shift ([M+H2​O+H]+) is strictly absent.

  • Purification: Quench the main reaction with water and purify immediately via preparative RP-HPLC.

Module 2: PEG Linkers & Intramolecular Cyclization

Causality & Mechanism

Polyethylene glycol (PEG) linkers are highly flexible. If a PEG linker possesses reactive groups at both ends (homobifunctional), the entropic penalty of macrocyclization is easily overcome by the flexibility of the chain, leading to intramolecular cyclization[2]. Furthermore, PEG chains are susceptible to oxidative cleavage if exposed to unquenched transition metals (like Cu(II)) and oxygen.

FAQ: Troubleshooting PEG Assembly

Q: I am attempting to couple a long PEG linker, but I am observing a large amount of a lower-mass byproduct. What is happening? A: You are likely observing intramolecular cyclization[2]. To circumvent this, you must abandon homobifunctional coupling and employ orthogonal 3. CuAAC provides exquisite chemoselectivity, allowing near-quantitative yields under mild conditions without cross-reactivity[3].

Self-Validating Protocol: Orthogonal CuAAC Click Assembly

System Design: By utilizing strictly orthogonal functional groups (azide and alkyne), the system thermodynamically precludes homodimerization.

  • Reagent Mixing: Dissolve an azide-functionalized E3 ligase-linker intermediate (1.0 eq) and an alkyne-functionalized target ligand (1.1 eq) in a degassed t -BuOH/H₂O (1:1) mixture.

  • Catalyst Generation: Add CuSO₄ (0.1 eq) followed by an excess of sodium ascorbate (0.5 eq) to generate and protect the Cu(I) catalyst in situ.

  • Reaction: Stir at room temperature for 4 hours under argon to prevent PEG oxidation.

  • Validation Checkpoint: Monitor via LC-MS. Validation is confirmed by the quantitative consumption of the azide intermediate and the complete absence of cyclized macrocycles in the trace.

Module 3: VHL Ligands & Stereochemical Epimerization

Causality & Mechanism

Von Hippel-Lindau (VHL) ligands, such as VH032, rely on a highly specific (3R,4S) -hydroxyproline stereochemistry to form a critical hydrogen bond with Ser110 of the VHL protein[4]. Exposure to harsh basic conditions or prolonged heat during synthesis can trigger epimerization to the inactive (3S,4S) diastereomer. PROTACs harboring this 5 fail to recruit VHL, resulting in a complete loss of target degradation[5].

VHL_Epimerization Active Active VHL Ligand (3R, 4S)-Hydroxyproline Base Harsh Basic Conditions (Excess DIPEA/TEA) Active->Base Exposure Degradation Successful Target Degradation Active->Degradation Ternary Complex Inactive Inactive Epimer (e.g., 3S, 4S) Base->Inactive Epimerization NoDegradation Loss of Target Degradation Inactive->NoDegradation No VHL Binding

Caption: Mechanism of VHL Ligand Epimerization and its Impact on PROTAC Efficacy.

FAQ: Troubleshooting VHL Stereochemistry

Q: My synthesized VHL-PROTAC has the correct exact mass via HRMS, but it shows absolutely no degradation in cellular assays. Why? A: Exact mass cannot distinguish between diastereomers. If your synthesis involved strong bases or heat, your VHL ligand likely epimerized. The (3S,4S) epimer is completely inactive. You must use mild coupling conditions and verify the stereochemistry via chiral chromatography.

Self-Validating Protocol: Stereochemically Preserved VHL Coupling

System Design: Avoids strong bases entirely and relies on a chiral validation checkpoint.

  • Coupling: Use EDC·HCl (1.2 eq) and HOAt (1.2 eq) in DMF instead of HATU/DIPEA to maintain a near-neutral pH during the coupling of the VHL ligand to the linker.

  • Reaction: Stir at 4°C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Validation Checkpoint: Analyze the crude mixture using chiral stationary phase HPLC. Validation is confirmed by observing a single diastereomeric peak ( >95% de ). The appearance of a second, closely eluting peak indicates epimerization has occurred.

Quantitative Data Summary: Side Reactions & Mitigation

The following table summarizes the quantitative indicators of side reactions and the exact parameters required to mitigate them.

ComponentVulnerabilityPrimary CauseKinetic/Thermodynamic IndicatorMitigation Strategy
CRBN Ligand Glutarimide HydrolysisExcess Base ( >2.0 eq DIPEA)Mass shift of +18 Da (H₂O addition)Limit base to 1.0−1.5 eq; use Phenyl-Glutarimides.
PEG Linker Intramolecular CyclizationHomobifunctional activationFormation of lower-mass macrocycleUse orthogonal handles (e.g., Azide/Alkyne click chemistry).
VHL Ligand Hydroxyproline EpimerizationProlonged heat / strong baseLoss of degradation activity ( )Maintain RT/4°C; monitor via chiral HPLC.
PEG Linker Oxidative CleavageUnquenched Cu(II) / O₂Chain truncation fragments on LC-MSDegas solvents; use excess sodium ascorbate ( >0.5 eq).

References

  • National Institutes of Health (PMC). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Available at: [Link]

  • National Institutes of Health (PMC). Methods to accelerate PROTAC drug discovery. Available at:[Link]

  • MDPI. Discovery of E3 Ligase Ligands for Target Protein Degradation. Available at:[Link]

  • National Institutes of Health (PMC). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to p-Alkoxybenzyl Alcohol Linkers in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and improve yields when using p-alkoxybenzyl alcohol linkers, such as those derived from hydroxymethylphenoxy-alkanoic acids (e.g., HMPA, HMPB), in your solid-phase peptide synthesis (SPPS). This guide is structured to provide direct answers to common problems and fundamental questions, ensuring your experiments are built on a solid foundation of scientific understanding.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.

Q1: My final peptide yield after cleavage is disappointingly low. What are the likely causes and how can I fix this?

Low final yield is a multifaceted problem that can arise at any stage of the synthesis. A systematic approach is crucial for diagnosis.

  • Possible Cause A: Incomplete First Amino Acid Loading The covalent ester bond between the C-terminal amino acid and the linker's hydroxyl group is the anchor for your entire synthesis. Inefficient loading leads to a lower number of synthesis sites, capping the maximum possible yield from the start.

    • Solution: Optimize your loading reaction. For benzyl alcohol-type linkers, esterification using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalyst like 4-(dimethylamino)pyridine (DMAP) is common. However, be aware that this can cause racemization, especially for Cysteine and Histidine. For these problematic residues, using a more acid-labile linker like 2-chlorotrityl chloride resin, which allows loading without carboxyl group activation, is a superior strategy. Alternatively, using pre-loaded resins from a reputable supplier ensures consistent and high loading levels.

  • Possible Cause B: Premature Peptide Chain Loss Certain amino acid sequences are prone to side reactions that cleave the growing peptide from the resin.

    • Diketopiperazine (DKP) Formation: This is a major issue when a Proline or Glycine residue is at the C-terminus or position 2 of the peptide. After Fmoc-deprotection of the second amino acid, the free N-terminus can attack the ester bond linking the first amino acid to the resin, forming a stable six-membered ring and truncating the chain.

    • Solution: The use of 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) linkers can mitigate this issue for Proline due to the increased steric hindrance from the longer spacer.[1] For other DKP-prone sequences, switching to a highly sterically hindered and acid-labile linker like a 2-chlorotrityl resin is the most effective solution.

  • Possible Cause C: Incomplete Final Cleavage The peptide may not be efficiently released from the solid support if cleavage conditions are suboptimal.

    • Solution: Ensure your cleavage cocktail is fresh and appropriate for your peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2] Increase the reaction time from the standard 2-3 hours up to 5 hours for difficult sequences or if multiple Arginine residues are present.[2] It is highly recommended to perform a small-scale test cleavage on 20-50 mg of resin to optimize the duration before committing the entire batch.

  • Possible Cause D: Peptide Aggregation As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminus inaccessible for the next coupling step. This is a common cause of low yield for peptides longer than 15-20 amino acids.

    • Solution: Use a resin with a lower substitution level (0.1 to 0.4 mmol/g) for long peptides to increase the distance between chains.[3] Solvents like N-methyl-2-pyrrolidone (NMP) are better than dimethylformamide (DMF) at disrupting aggregation.[4] Increasing the concentration of coupling reagents can also help drive the reaction to completion.[5]

Low_Yield_Troubleshooting cluster_diagnosis Diagnosis Stage cluster_results Potential MS Results cluster_causes Probable Causes & Solutions start Low Final Yield q1 Analyze crude peptide by MS start->q1 res1 Main peak is target mass, but low quantity q1->res1 res2 Significant deletion sequences present q1->res2 res3 No target peptide, only short fragments q1->res3 cause1 Incomplete Cleavage Solution: - Increase cleavage time - Optimize scavenger cocktail res1->cause1 cause4 Poor Initial Loading Solution: - Optimize loading protocol - Use pre-loaded resin res1->cause4 cause2 Incomplete Coupling / Aggregation Solution: - Use stronger coupling agents - Use low-load resin - Switch to NMP solvent res2->cause2 cause3 Premature Chain Loss (e.g., Diketopiperazine) Solution: - Use HMPB for C-term Pro - Switch to 2-Cl-Trt resin res3->cause3 Cleavage_Mechanism Resin Resin-Linker-O-C(=O)-Peptide Protonation Protonation by TFA (H+) Resin->Protonation + TFA Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage & Cation Formation Intermediate->Cleavage Products Peptide-COOH + Resin-Linker Cation+ Cleavage->Products Scavenging Cation Trapped by Scavenger (e.g., TIS) Products->Scavenging + Scavenger Final Neutralized Byproducts Scavenging->Final

Caption: Mechanism of acid-catalyzed peptide cleavage.

Q2: What are the key differences between Wang, HMPA, and HMPB linkers?

While all are p-alkoxybenzyl alcohol linkers, they have subtle structural differences that impact their application.

LinkerFull NameKey Structural FeaturePrimary Use / Advantage
Wang 4-Alkoxybenzyl alcoholDirect attachment of the benzyl alcohol to the resin.General-purpose linker for peptide acids; widely used and cost-effective. [6]
HMPA Hydroxymethylphenoxyacetic acidAcetic acid spacer between the phenoxy ring and the resin attachment point.Often used in SPOT synthesis; provides good cleavage efficiency. [1]
HMPB 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acidButyric acid spacer, providing more distance and flexibility.Recommended for C-terminal Proline to reduce diketopiperazine formation. [1][7]
Q3: When should I choose a different linker, like 2-chlorotrityl, instead of a p-alkoxybenzyl type?

While p-alkoxybenzyl linkers are excellent for routine synthesis of peptide acids, certain situations demand a different approach. The 2-chlorotrityl chloride (2-Cl-Trt) resin is a hyper-acid-sensitive linker that offers unique advantages. [3][8] Choose 2-Cl-Trt resin when:

  • Synthesizing Fully Protected Peptides: The peptide can be cleaved from the 2-Cl-Trt resin using very mild acid conditions (e.g., 1% TFA or hexafluoroisopropanol in DCM), which leave the acid-labile side-chain protecting groups intact. [2][3]This is essential for fragment condensation strategies in the synthesis of large proteins.

  • The C-terminus is prone to racemization: Loading onto 2-Cl-Trt resin does not require activation of the amino acid's carboxyl group, thus completely avoiding racemization of sensitive residues like Cys and His. 3. Preventing Diketopiperazine Formation: The extreme steric bulk of the trityl linker effectively prevents the back-biting reaction that leads to DKP formation, making it the safest choice for sequences with C-terminal Pro or Gly.

Part 3: Experimental Protocols

The following protocols are designed as a starting point. Always perform small-scale trials to optimize conditions for your specific peptide sequence.

Protocol 1: Small-Scale Test Cleavage and Analysis

This protocol allows you to verify cleavage efficiency and purity before processing your entire batch of resin.

Materials:

  • Dried peptide-bound resin (~20-50 mg)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5 or a simpler TFA/TIS/H₂O 95:2.5:2.5 cocktail) [4][9]* Cold diethyl ether

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Dichloromethane (DCM)

  • HPLC system for analysis

Methodology:

  • Place 20-50 mg of the dried peptide-resin into a microcentrifuge tube. [4]2. Add 1 mL of the prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature with occasional gentle mixing for 2-3 hours.

  • Filter the resin using a small filter syringe or by carefully pelleting the resin and transferring the supernatant.

  • Wash the resin with a small additional volume (0.2 mL) of fresh TFA or DCM and combine the filtrates. [4]6. In a separate 15 mL conical tube, add 10 mL of cold diethyl ether.

  • Slowly add the TFA filtrate into the cold ether while vortexing to precipitate the peptide. [4]8. Centrifuge the mixture at ~3500 rpm for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the pellet with another 10 mL of cold ether, centrifuge, and decant again to remove residual scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to determine yield and purity. [4]

References

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Benchchem.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ACS Publications.
  • Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini. PubMed.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
  • Fmoc SPPS Linkers. Novabiochem.
  • optimizing cleavage conditions for peptides containing modified amino acids. Benchchem.
  • Planning a Peptide Synthesis. AAPPTEC.
  • Fmoc SPPS Linkers. Novabiochem.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate.
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC.
  • SYNTHESIS OF PEPTIDES IN SOLID PHASE. Google Patents.
  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI.
  • 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Chem-Impex.

Sources

Troubleshooting

Preventing aggregation in long-chain peptides using specific linkers

Welcome to the Advanced Peptide Therapeutics Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with long-chain peptide synthesis, purification, and formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Therapeutics Technical Support Center .

As a Senior Application Scientist, I frequently encounter researchers struggling with long-chain peptide synthesis, purification, and formulation. The fundamental enemy of long-chain peptide development is aggregation —driven thermodynamically by the entropic drive to bury hydrophobic residues and the enthalpic stabilization of intermolecular hydrogen bonds (predominantly β -sheets).

This knowledge base bypasses generic advice. We will explore the exact mechanistic causalities behind peptide aggregation and deploy self-validating protocols using specific structural linkers and modifiers to ensure your workflows succeed.

Phase 1: Diagnostic & Troubleshooting Matrix

Before diving into specific protocols, use this quantitative matrix to identify the root cause of your aggregation issue and the corresponding structural intervention.

Experimental PhaseObserved IssueRoot CausalityRecommended InterventionExpected Quantitative Improvement
Solid-Phase Synthesis (SPPS) Deletion sequences, incomplete coupling after 15+ residues. β -sheet formation causing severe steric hindrance and poor resin solvation.Pseudoproline Dipeptides (Ser/Thr/Cys derivatives)>90% coupling efficiency; postpones aggregation onset by up to 6 residues[1].
Cleavage & Purification Peptide synthesizes well but precipitates in acidic HPLC buffers.Strong interchain H-bonding in the fully deprotected state.Isoacyl Dipeptides (O-acyl isopeptides)Unlocks highly soluble depsipeptide intermediates; near 100% recovery post-shift[2][3].
In Vivo Formulation Rapid clearance, physiological aggregation, poor half-life.Hydrophobic interactions and lack of steric shielding in physiological pH.Hydrophilic PEG Linkers (e.g., PEG45)Prolonged half-life ( t1/2​ ); can enhance in vivo potency by 10- to 100-fold[4][5].

Phase 2: In-Depth FAQs & Self-Validating Protocols

Issue 1: On-Resin Aggregation During SPPS

Q: My synthesis fails after 15-20 amino acids. HPLC shows broad peaks and mass spectrometry reveals multiple deletion sequences. What is happening and how do I fix it?

The Causality: As the peptide chain elongates, the unprotected amide backbones begin to form interchain hydrogen bonds, creating rigid β -sheet aggregates[6]. This causes the growing chain to collapse onto the resin, physically blocking the N-terminus from incoming amino acids and resulting in incomplete coupling[1][6].

The Solution: Incorporate Pseudoproline Dipeptides . These are artificially created dipeptides derived from Ser, Thr, or Cys, protected as oxazolidine or thiazolidine rings[6][7]. The ring structure mimics proline, forcing a cis-amide bond preference that introduces a sharp "kink" into the peptide backbone[6][7]. This kink physically disrupts the hydrogen-bonding network, preventing β -sheet formation and keeping the chain highly solvated[6][8].

G A Standard SPPS (Long Chain) B Interchain H-Bonding (Beta-Sheet) A->B D Pseudoproline Insertion A->D Modify Sequence C Aggregation & Coupling Failure B->C E Cis-Amide Kink Formation D->E F Disrupted H-Bonding (High Solvation) E->F G Efficient Coupling & High Yield F->G

Mechanism of pseudoproline-induced backbone kinking to prevent beta-sheet aggregation.

Self-Validating Protocol: Pseudoproline Insertion

  • Sequence Analysis: Identify Ser, Thr, or Cys residues located 5-6 amino acids prior to known hydrophobic or aggregation-prone regions[8].

  • Preformed Dipeptide Selection: Always use preformed dipeptides (e.g., Fmoc-Xaa-Ser/Thr( ψMe,Me pro)-OH). Do not attempt stepwise coupling of the next amino acid directly onto the pseudoproline ring, as the heterocycle is too sterically hindered[7][9].

  • Coupling: Couple using standard activating reagents (HATU/DIPEA) for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin validates complete coupling. If blue, the system dictates a second coupling cycle before capping to prevent deletion propagation.

  • Cleavage: Treat with standard TFA cleavage cocktails. The acidic environment quantitatively opens the oxazolidine ring, seamlessly yielding the native Ser/Thr/Cys residue[8][9].

Issue 2: Post-Cleavage Insolubility & HPLC Failures

Q: My peptide synthesizes correctly, but once cleaved from the resin, it is completely insoluble in standard HPLC buffers (Water/Acetonitrile/TFA). How can I purify it?

The Causality: Once the side-chain protecting groups are removed during cleavage, the fully deprotected peptide experiences massive interchain hydrogen bonding, leading to immediate precipitation[3].

The Solution: Utilize Isoacyl Dipeptides . Instead of attaching the next amino acid to the α -nitrogen of Ser or Thr, the chain is attached to the side-chain oxygen, forming an ester linkage (a depsipeptide)[2][10]. This eliminates the amide hydrogen (a critical H-bond donor) and alters the backbone trajectory, completely disrupting aggregation[2][3].

G N1 SPPS with Isoacyl Dipeptide N2 TFA Cleavage N1->N2 N3 Soluble Depsipeptide (Ester Linkage) N2->N3 N4 Acidic HPLC Purification N3->N4 N5 pH Adjustment (≥ 7.4) N4->N5 N6 Spontaneous O->N Acyl Shift N5->N6 N7 Native Peptide (Amide Bond) N6->N7

Workflow for isoacyl dipeptide synthesis, acidic purification, and O-to-N acyl shift.

Self-Validating Protocol: Depsipeptide O N Acyl Shift

  • Synthesis: Incorporate a preformed isoacyl dipeptide (e.g., Boc-Xaa-Ser/Thr-OH acylated at the β -hydroxyl) during SPPS[3][11].

  • Cleavage: Cleave using standard TFA. The resulting product is the highly soluble depsipeptide[2][3].

  • Acidic HPLC Purification: Purify the depsipeptide using standard RP-HPLC (0.1% TFA). The ester linkage is highly stable under these acidic conditions[2][12].

  • Validation 1 (LC-MS): Analyze the purified fraction. The depsipeptide will have the exact same mass as your target native peptide, but will elute at a significantly different retention time due to the altered conformation.

  • O N Acyl Shift: Dissolve the purified depsipeptide in a basic buffer (pH 7.4, such as PBS)[10][12].

  • Validation 2 (Analytical HPLC): Monitor the reaction over 2-4 hours. The basic pH triggers a spontaneous, quantitative O N acyl migration. Validation is achieved when the HPLC peak shifts entirely to the retention time of the native amide-bonded peptide[3][12].

Issue 3: In Vivo Formulation & Pharmacokinetic Aggregation

Q: The purified peptide aggregates in physiological buffers and is cleared too rapidly in vivo. How can I improve its pharmacokinetic profile?

The Causality: Peptides in physiological environments often expose hydrophobic patches that drive self-association. Furthermore, small peptides (<20 kDa) are rapidly cleared by renal filtration and are highly susceptible to proteolytic degradation[5].

The Solution: PEGylation (Polyethylene Glycol linkers). Attaching a hydrophilic PEG chain (e.g., PEG45) creates a massive hydration sphere around the peptide[13][]. This provides spatial shielding that sterically blocks peptide-peptide aggregation, masks the peptide from proteases, and increases the hydrodynamic radius to prevent rapid renal clearance[5][].

Self-Validating Protocol: NHS-Ester PEGylation

  • Linker Selection: Select a monodisperse PEG linker equipped with an NHS-ester for N-terminal or Lysine targeting (e.g., Fmoc-Amino-PEG-Propionic Acid derivatives)[15]. PEG45 is often the "sweet spot" balancing solubility enhancement without excessive steric hindrance[13].

  • Conjugation: Dissolve the peptide in a conjugation buffer (pH 8.0-8.5) to deprotonate primary amines. Add 1.5-2.0 molar equivalents of the PEG-NHS ester.

  • Incubation: React for 2 hours at room temperature with gentle agitation.

  • Validation (SEC-HPLC): Validate the conjugation using Size Exclusion Chromatography (SEC). Because PEG coordinates a massive amount of water, the PEGylated peptide will elute significantly earlier than the unconjugated peptide, confirming successful attachment and an increased hydrodynamic radius[4][].

References

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. 6

  • Pseudoproline - Wikipedia - Wikipedia. 7

  • Isoacyl Dipeptides Peptide synthesis building blocks - peptide.com. 2

  • Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis - Merck. 1

  • Isoacyl Dipeptides - Aapptec Peptides. 10

  • Pseudoproline & Isoacyl dipeptides - Bachem. 9

  • PEG45 Linkers for Protein & Peptide Modification - PurePEG. 13

  • Pseudoproline Dipeptides - AAPPTEC. 8

  • Novabiochem® - Merck Millipore.3

  • Isoacyl Dipeptides - Aapptec Peptides. 12

  • Isoacyl Dipeptides | Reagents, Chemicals and Labware - Merck Millipore. 11

  • Fmoc-PEG Linkers and PEGylation Reagents - Aapptec Peptides. 15

  • PEG Linkers in Peptide-Drug Conjugates - BOC Sciences.

  • PEG Linkers - ADC Review. 4

  • Peptide Modifications For PEGylation - Labinsights. 5

Sources

Optimization

Technical Support Center: Handling, Storage, and Application of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid (Molecular Weight: 684.74 g/mol ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid (Molecular Weight: 684.74 g/mol ). This bifunctional scaffold is a critical building block in solid-phase peptide synthesis (SPPS), specifically designed to generate multivalent neoglycoconjugates, dendrimers, and oligomeric antimicrobial peptides[1][2].

By providing a rigid benzoic acid core and two flexible ethoxy-amine branches, this linker effectively doubles the valency of a growing peptide chain while minimizing steric clash between the branches[1]. Below, you will find causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure your syntheses succeed.

Part 1: Quantitative Data & Storage Matrix

Causality of Storage Degradation: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups on the ethoxy branches are highly sensitive to basic conditions and secondary amines. Furthermore, the central carboxylic acid moiety can undergo spontaneous esterification if stored improperly in protic solvents (like methanol or ethanol) over long periods. Moisture ingress leads to hydrolysis of the active esters during coupling and causes inaccurate molar weighing due to clumping.

Table 1: Solubility and Stability Matrix

Solvent / ConditionSolubility LimitStability / Shelf LifeMechanistic Notes & Best Practices
Dry Solid (2–8°C) N/A> 2 YearsStore desiccated and protected from light. Warm to room temp before opening to prevent condensation.
DMF (Dimethylformamide) > 100 mg/mL< 24 hoursStandard solvent for immediate SPPS use. Amines in degraded DMF will cause premature Fmoc cleavage.
NMP (N-Methyl-2-pyrrolidone) > 150 mg/mL< 24 hoursSuperior solvation for preventing aggregation in highly branched dendrimer syntheses.
DMSO (Dimethyl sulfoxide) > 200 mg/mL< 12 hoursExcellent solubility, but prone to oxidation over time. Use only for immediate assay preparation.
Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why is the coupling of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid to my resin proceeding so slowly, resulting in truncated sequences? Expertise & Experience: The central benzoic acid carboxylate is electronically deactivated and sterically hindered compared to standard aliphatic amino acids. Using standard carbodiimide chemistry (DIC/HOBt) often results in slow O-acylisourea formation and incomplete coupling. Solution: Switch to highly reactive uronium salts like HATU or COMU. These reagents form a highly reactive active ester that overcomes the steric barrier of the aromatic ring. Extend the coupling time to a minimum of 2 to 4 hours.

Q2: After coupling the linker, my LC-MS micro-cleavage shows a mass +222 Da or +444 Da higher than expected. What happened? Expertise & Experience: A mass addition of +222 Da corresponds to one retained Fmoc group, while +444 Da indicates both Fmoc groups failed to cleave. The bivalent nature of the linker creates a dense, hydrophobic microenvironment on the resin. As the dendrimer grows, this local density causes steric shielding and hydrogen-bonded aggregation, protecting the Fmoc groups from the piperidine base. Solution: Implement a double deprotection strategy (20% piperidine in DMF for 2 x 15 minutes)[3]. If the issue persists, add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail. DBU is a stronger base that disrupts hydrophobic aggregates, ensuring complete removal of the Fmoc groups.

Troubleshooting Issue Issue: Low Dendrimer Yield Check LC-MS Micro-cleavage Issue->Check Mass1 Missing Linker Mass? Check->Mass1 Mass2 +222 Da or +444 Da? Check->Mass2 Sol1 Increase coupling to 4h Use HATU or COMU Mass1->Sol1 Yes (Incomplete Coupling) Sol2 Add 0.1M DBU to Piperidine solution Mass2->Sol2 Yes (Retained Fmoc)

Diagnostic logic tree for troubleshooting incomplete coupling and deprotection events.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It integrates immediate chemical checkpoints (Kaiser tests and micro-cleavages) to prevent the propagation of errors during complex, multi-branch dendrimer synthesis.

Objective: Bivalent coupling of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid to an amine-functionalized solid support.

Step 1: Resin Swelling & Preparation

  • Swell the amino-functionalized resin (e.g., Rink Amide or pre-loaded peptide resin) in DMF for 30 minutes.

  • Causality: Proper swelling expands the polystyrene/PEG matrix, exposing internal reactive sites to accommodate the bulky bivalent linker.

Step 2: Pre-activation of the Benzoic Acid Core

  • In a separate vial, dissolve 3.0 equivalents (eq) of 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid and 3.0 eq of in a minimal volume of DMF[1].

  • Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 3 minutes.

  • Causality: The brief pre-activation forms the highly reactive 7-aza-1-hydroxybenzotriazole ester, which is necessary to drive the sterically hindered benzoic acid to completion.

Step 3: Coupling

  • Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

Step 4: Primary Validation (The Kaiser Test)

  • Wash the resin thoroughly (5x DMF, 3x DCM).

  • Perform a Kaiser test on a few resin beads.

  • Self-Validation Logic: If the beads turn blue (positive), unreacted primary amines remain; repeat Steps 2-3. If the beads remain yellow (negative), the bivalent linker has been successfully coupled.

Step 5: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[3].

  • Causality: The two-step treatment prevents the cleaved dibenzofulvene byproduct from polymerizing or re-attaching to the newly exposed amines.

Step 6: Secondary Validation (Micro-cleavage)

  • Transfer 5 mg of the washed resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.

  • Self-Validation Logic: Confirm the exact mass of the intermediate before proceeding to branch elongation. This guarantees that both Fmoc groups were removed, ensuring true bivalent growth rather than asymmetric linear growth.

Workflow Step1 Resin Preparation (Free Amine) Step2 Coupling Phase Linker + HATU/DIPEA Step1->Step2 Step3 Validation Kaiser Test Step2->Step3 Step3->Step2 Positive (Re-couple) Step4 Fmoc Deprotection 20% Piperidine/DMF Step3->Step4 Negative (Yellow) Step5 Bivalent Elongation (Dendrimer Growth) Step4->Step5

Workflow for bivalent dendrimer synthesis using the Fmoc-protected benzoic acid linker.

References
  • Arnusch, C. J., et al. "Enhanced Membrane Pore Formation by Multimeric/Oligomeric Antimicrobial Peptides." Biochemistry, 2007.[Link]

  • Chabre, Y. M., & Roy, R. "Design and Creativity in Synthesis of Multivalent Neoglycoconjugates." Advances in Carbohydrate Chemistry and Biochemistry, 2010.[Link]

Sources

Troubleshooting

Process Chemistry &amp; Large-Scale Synthesis Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical failure points encountered when transitioning from bench-scale discovery to pilot and comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical failure points encountered when transitioning from bench-scale discovery to pilot and commercial manufacturing. True process chemistry is not merely using larger flasks; it is the rigorous engineering of heat transfer, mass transfer, and thermodynamics to create self-validating, robust systems.

FAQ 1: Thermal Management & Exotherm Control

Q: Why does my reaction yield drop and impurity profile increase when scaling from 100 mL to 50 L, despite identical stoichiometry and temperature setpoints?

A: This is a classic heat transfer limitation. In the laboratory, high surface-area-to-volume (A/V) ratios facilitate rapid heat dissipation. As you scale up, volume increases by the cube of the radius, while surface area only increases by the square. Consequently, the A/V ratio plummets ()[1].

If the heat generation rate of your exothermic reaction exceeds the cooling capacity of the pilot reactor, micro-environmental "hot spots" form. These localized temperature spikes alter the reaction kinetics, pushing the system toward higher-activation-energy side reactions, thereby degrading your impurity profile and yield ()[2]. To fix this, your scale-up protocol must be self-validating: the reaction rate must be mechanically constrained by the reactor's ability to remove heat.

Quantitative Impact of Scale on Heat Transfer Parameters
ParameterLab Flask (100 mL)Pilot STR (50 L)Commercial STR (5000 L)
Volume (V) 0.0001 m³0.05 m³5.0 m³
Surface Area (A) ~0.01 m²~0.65 m²~14.0 m²
A/V Ratio 100 m⁻¹13 m⁻¹2.8 m⁻¹
Cooling Capacity >100 W/L~10-20 W/L<5 W/L
Step-by-Step Methodology: Reaction Calorimetry & Thermal Scale-Up
  • Calorimetric Profiling: Conduct the reaction in a reaction calorimeter (e.g., RC1) to measure the total heat of reaction ( ΔHrxn​ ) and the maximum heat release rate ( qrxn​ ) under isothermal conditions.

  • Determine Thermal Resistances: Use the Wilson method to calculate the overall heat transfer coefficient ( U ) of your target pilot reactor. This isolates the reactor film, wall, and jacket film resistances to give a true thermodynamic profile of your equipment.

  • Calculate Maximum Dosing Rate: Rearrange the heat balance equation ( qcool​=U⋅A⋅ΔT ) to determine the maximum safe accumulation of reagents without exceeding the cooling capacity.

  • Establish Feed-Rate Interlocks: Implement feed-rate controlled dosing rather than batch addition. Hardwire the dosing pump to the reactor's internal temperature probe. If Tinternal​ exceeds the safety threshold by even 1°C, the pump must automatically halt (a self-validating safety loop).

G A 1. Reaction Calorimetry (Determine ΔH & q_rxn) B 2. Calculate Plant U-Value (Wilson Method) A->B C 3. Model Heat Removal Capacity (q_cool) B->C D 4. Establish Feed-Rate Interlocks C->D E 5. Safe Pilot Execution D->E

Workflow for matching reaction heat release to pilot reactor cooling capacity.

FAQ 2: Mass Transfer & Biphasic Mixing

Q: How do I resolve a biphasic reaction stalling at the pilot scale when the lab-scale reaction completed in 2 hours?

A: Biphasic reactions (e.g., liquid-liquid extractions or phase-transfer catalysis) are entirely dependent on interfacial surface area. A magnetic stir bar in a 100 mL flask creates a highly chaotic, high-shear environment that maximizes this interfacial area. In a 50 L stirred tank reactor (STR), the impeller creates distinct flow patterns with localized high-shear zones near the blades and low-shear "dead zones" near the baffles.

If the impeller design and agitation speed (RPM) are not matched to provide the required mass transfer coefficient ( kL​a ), the reaction becomes mass-transfer limited ()[3]. The chemical kinetics are starved because the reagents cannot physically interact across the phase boundary fast enough.

Step-by-Step Methodology: Impeller Selection and Mass Transfer Optimization
  • Identify the Rate-Limiting Step: Run the lab reaction at varying agitation speeds (e.g., 200 RPM, 400 RPM, 800 RPM). If the reaction rate changes with RPM, your chemistry is mass-transfer limited.

  • Select the Right Impeller: For liquid-liquid biphasic systems requiring high shear for droplet dispersion, replace low-shear axial flow impellers (e.g., pitched blade turbines) with high-shear radial flow impellers (e.g., Rushton turbines).

  • Scale by Constant Power per Unit Volume (P/V): Calculate the P/V of the successful lab setup. Adjust the pilot reactor's RPM to match this P/V, rather than matching tip speed. This ensures equivalent droplet size and interfacial area at scale.

  • Verify Phase Inversion: Ensure the volume fraction of the dispersed phase is sufficient to prevent phase inversion during scale-up, which can drastically alter the continuous phase viscosity and stall mixing dynamics.

G A Stalled Biphasic Reaction B Vary Lab Agitation Speed A->B C Rate Changes? B->C D Mass Transfer Limited: Match P/V & Use Radial Impeller C->D Yes E Kinetically Limited: Check Temp & Catalyst C->E No

Diagnostic logic tree for resolving stalled biphasic reactions at scale.

FAQ 3: Crystallization and API Isolation

Q: My active pharmaceutical ingredient (API) crystallizes as an unfilterable oil or fine powder at scale, but formed beautiful needles in the lab. How do I fix this?

A: This is a failure to control supersaturation. In the lab, rapid cooling forces the system deep into the metastable zone, triggering rapid, uniform primary nucleation. At scale, cooling is inherently slower. If the system is unseeded, it may linger in the metastable zone until it hits the labile boundary, causing a massive, uncontrolled shower of secondary nucleation (resulting in unfilterable fines) ()[4].

Alternatively, if the concentration is too high, the system may undergo liquid-liquid phase separation ("oiling out") before crystallizing, trapping impurities and ruining morphology. A robust scale-up process must dictate exactly when and where nucleation occurs, rather than leaving it to chance ()[5].

Crystallization Failure Modes and Corrective Actions
ObservationRoot CauseCorrective Action
Oiling Out High supersaturation, liquid-liquid separationDilute system; change solvent; seed earlier.
Fine Powders Secondary nucleation via rapid coolingImplement cubic cooling; increase seed load.
Agglomeration Poor mixing, high localized supersaturationIncrease agitation; optimize impeller design.
Polymorph Shift Solvent-mediated phase transitionMap polymorph stability domains; control temp.
Step-by-Step Methodology: Seeded Cooling Crystallization
  • Solubility Mapping: Use process analytical technology (PAT), such as in-situ FTIR or FBRM, to map the solubility curve and the Metastable Zone Width (MSZW) of your API in the chosen solvent system.

  • Determine Seeding Point: Select a seeding temperature roughly 30-40% into the MSZW (below the solubility curve but well above the labile limit).

  • Seed Preparation and Addition: Mill the seed crystals to a uniform size (e.g., 10-20 μm). Add a seed load of 1-5% wt/wt relative to the expected yield.

  • Desupersaturation Hold: Hold the temperature constant for 1-2 hours post-seeding. This isothermal ageing allows the seed bed to grow and relieves initial supersaturation, completely bypassing the risk of secondary nucleation.

  • Controlled Cooling: Implement a non-linear (cubic) cooling ramp. Start cooling very slowly to provide time for crystal growth, accelerating the cooling rate only as the surface area of the growing crystal bed increases.

G A Map MSZW via PAT B Cool to Seeding Point (Inside MSZW) A->B C Add 1-5% Milled Seed B->C D Isothermal Ageing (Relieve Supersaturation) C->D E Cubic Cooling Ramp D->E F Filterable API Crystals E->F

Stepwise workflow for a seeded, controlled-cooling crystallization process.

References
  • Mettler Toledo. "Heat Transfer and Process Scale-up." Mettler Toledo AutoChem Applications.[Link]

  • Cleaver, Jamie. "Rules of Thumb: Scale-up." The Chemical Engineer, Oct 2023.[Link]

  • Camacho Corzo, D. M., et al. "Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model." Crystal Growth & Design, ACS Publications.[Link]

  • Zlota, Andrei. "Robust Crystallization Process Development and Scale-Up Using QbD Tools." The Zlota Company.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternative Linkers for Solid-Phase Peptide Synthesis

In the landscape of chemical peptide synthesis, the solid-phase methodology pioneered by R.B. Merrifield remains a cornerstone, enabling advancements from fundamental research to multi-kilogram drug production.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical peptide synthesis, the solid-phase methodology pioneered by R.B. Merrifield remains a cornerstone, enabling advancements from fundamental research to multi-kilogram drug production.[1][2] The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the careful orchestration of three key elements: the solid support (resin), the temporary Nα-amino protecting groups (typically Fmoc or Boc), and the linker that anchors the nascent peptide to the resin.[3][4]

While standard linkers like Wang (for C-terminal acids) and Rink Amide (for C-terminal amides) are workhorses in many laboratories, the increasing complexity of synthetic targets demands a more sophisticated and versatile toolkit.[5][6] Synthesizing peptides with sensitive modifications, preparing fully protected fragments for segment condensation, or achieving site-specific labeling requires moving beyond the paradigm of final, global deprotection with strong acid.

This guide provides an in-depth comparison of alternative linker strategies, moving beyond a simple catalog of options. As a senior application scientist, my objective is to illuminate the causality behind linker selection, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions that enhance the precision, scope, and success of their synthetic endeavors.

The Bedrock of Strategy: The Principle of Orthogonality

The power of modern SPPS lies in the concept of orthogonality—the ability to selectively remove one class of protecting groups under specific conditions while leaving others intact.[7] A truly orthogonal system allows for the sequential deprotection of the Nα-amino group, the side-chain protecting groups, and the resin linker. Standard Fmoc-SPPS is a bis-orthogonal system: the Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl (tBu)-based side-chain protecting groups and the Wang/Rink Amide linkers are removed by acid (TFA).[8]

Alternative linkers introduce new axes of orthogonality, enabling complex synthetic strategies that are impossible with standard approaches. This guide explores linkers that are cleaved by exceptionally mild acid, light, or require a specific chemical activation step, thereby expanding the strategic possibilities available to the synthetic chemist.

Caption: Orthogonal relationships in Fmoc-SPPS.

A Comparative Guide to Alternative Linker Strategies

The selection of a linker is a critical decision dictated by the desired C-terminal functionality, the sensitivity of the peptide sequence, and the overall synthetic strategy.[9] Below, we compare several classes of alternative linkers, providing their mechanisms, advantages, and supporting data.

Highly Acid-Labile Linkers

These linkers are designed for cleavage under exceptionally mild acidic conditions, allowing the release of peptides with their side-chain protecting groups fully intact. This is the cornerstone strategy for producing protected peptide fragments required for segment condensation techniques like Native Chemical Ligation (NCL).

Linker TypeStructure (Example)Cleavage ConditionKey AdvantagesPrimary Applications
2-Chlorotrityl (2-Cl-Trt) Trityl-based1% TFA in DCM; Acetic Acid/TFE/DCMMinimizes C-terminal racemization during loading; yields fully protected peptide acids.[5][10]Synthesis of protected peptide fragments; synthesis of peptides with acid-sensitive C-terminal residues.
Sieber Amide Xanthenyl-based1-2% TFA in DCMYields fully protected peptide amides; sterically less hindered than Rink Amide.[5][6]Synthesis of protected peptide amides for fragment condensation.

Causality Behind Experimental Choices: The extreme acid lability of the trityl and xanthenyl scaffolds is due to the formation of a highly stabilized carbocation upon protonation.[11] Using dilute TFA (1-2%) provides just enough acidity to effect cleavage without being strong enough to remove common tBu-based side-chain protecting groups. The use of dichloromethane (DCM) as a solvent is critical, as its low polarity helps to stabilize the protected peptide in solution and prevent premature deprotection.

Photolabile Linkers

Photolabile linkers offer a truly orthogonal cleavage strategy, releasing the peptide from the solid support under neutral conditions using UV irradiation.[12] This method is ideal for peptides containing acid- or base-labile modifications. The most common class is based on an o-nitrobenzyl moiety.[13]

Linker TypeStructure (Example)Cleavage ConditionKey AdvantagesPrimary Applications
o-Nitrobenzyl 4-[4-(1-Aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acidUV light (350-365 nm) in a neutral, non-absorbing solvent (e.g., MeOH, MeCN/H₂O).Mild, neutral cleavage preserves sensitive functionalities; orthogonal to most protecting groups.[12][14]Synthesis of peptides with acid/base-labile PTMs; peptides with sensitive C-terminal groups; combinatorial library synthesis.[15][16]

Causality Behind Experimental Choices: Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the formation of an unstable intermediate that rearranges to release the peptide. The process is clean and does not require any chemical reagents, minimizing byproduct formation. The choice of solvent is important; it must be transparent at the irradiation wavelength to ensure efficient light penetration to the resin-bound linker.[12]

Safety-Catch Linkers (SCLs)

The safety-catch principle introduces a powerful layer of strategic control. The linker is completely stable to the conditions of both Fmoc and Boc synthesis but can be "activated" by a specific chemical transformation, rendering it labile to a particular cleavage condition.[1][2][17] This allows for unparalleled flexibility in synthetic design.

Safety_Catch_Workflow Start Stable Peptide-Resin (Stable to Acid & Base) Activation Activation Step (e.g., Oxidation, Reduction) Start->Activation Chemical Transformation Activated Activated Peptide-Resin (Now Labile) Activation->Activated Cleavage Cleavage Step (e.g., Acid, Base) Activated->Cleavage Specific Condition Product Cleaved Peptide Cleavage->Product

Caption: The two-step workflow of a safety-catch linker.

A prominent example involves sulfoxide-based linkers. The linker in its sulfoxide state is stable, but after reduction to the sulfide, it becomes acid-labile.[8]

Linker TypeActivation StepCleavage Condition (Post-Activation)Key AdvantagesPrimary Applications
SCAL (Safety-Catch Acid-Labile) Reduction of sulfoxide to sulfide (e.g., PPh₃/Me₃SiCl).[8][17]TFA with scavengersCompatible with both Fmoc and Boc strategies; allows for on-resin side-chain modifications.Synthesis of complex cyclic peptides; peptides requiring on-resin modifications before cleavage.
Base-Labile Sulfone Oxidation of thioether to sulfone (e.g., m-CPBA).[18][19]Base-mediated β-elimination (e.g., secondary amines).[20]Avoids final cleavage with harsh acids like TFA or HF.Synthesis of peptides sensitive to strong acids.

Causality Behind Experimental Choices: The stability of sulfoxide-based linkers stems from the electron-withdrawing nature of the sulfoxide group, which deactivates the benzyl-type system towards acidolysis.[17] Upon reduction to the electron-donating sulfide, the system becomes highly susceptible to acid-catalyzed cleavage. Conversely, in thioether-based linkers, oxidation to the strongly electron-withdrawing sulfone activates the system for base-mediated β-elimination.[18]

Traceless Linkers

For applications where any residual linker moiety is undesirable, traceless linkers are employed. These are designed to be cleaved in a way that leaves no trace of their presence on the final molecule. A common application is the temporary attachment of solubilizing tags to overcome poor peptide segment solubility during NCL.[21]

Linker TypeCleavage MechanismKey AdvantagesPrimary Applications
Glu(AlHx)-based Palladium-catalyzed allyl transfer in aqueous conditions.[21]Mild, traceless removal; can be installed via standard Fmoc-SPPS.Temporary attachment of solubilizing tags to hydrophobic peptide segments for chemical protein synthesis.
Acetoacetyloxime Transoximation with hydroxylamine at mildly acidic pH.[22]Mild cleavage; commercially available reagents for installation.Solid-phase synthesis of proteins via N-to-C segment condensation.

Experimental Protocols

Trustworthiness in science is built on reproducible methodology. The following protocols are self-validating systems for key alternative linker workflows.

Protocol 1: Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Chloride Resin

This protocol describes the release of a peptide with all side-chain protecting groups intact, suitable for fragment condensation.

1. Resin Preparation: a. Swell 100 mg of the dried peptide-resin in a fritted syringe with 2 mL of dichloromethane (DCM) for 20 minutes. b. Drain the DCM.

2. Cleavage Reaction: a. Prepare the cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM. For 2 mL, add 20 µL of TFA to 1.98 mL of DCM. b. Add 2 mL of the cleavage cocktail to the swollen resin. c. Gently agitate the suspension at room temperature. The key to this protocol is careful monitoring to avoid side-chain deprotection. d. After 2 minutes, drain the solution into a collection tube containing 200 µL of pyridine (10% of the TFA volume) to quench the acid. e. Repeat steps 2b-2d five to ten times, collecting the filtrate in the same tube. Monitor the progress by spotting a small aliquot of the filtrate onto a TLC plate and staining with ninhydrin (after heating) to detect the cleaved peptide.

3. Product Isolation: a. Combine all filtrates. b. Evaporate the solvent under reduced pressure. c. The resulting residue is the crude, fully protected peptide, which can be purified by chromatography in organic solvents.

Protocol 2: Photocleavage from an o-Nitrobenzyl Linker Resin

This protocol details the cleavage of a peptide using UV light, preserving acid- and base-labile functionalities.

1. Resin Preparation: a. Swell 50 mg of the dried peptide-resin in a quartz reaction vessel with 3 mL of a suitable, UV-transparent solvent (e.g., Methanol or an Acetonitrile/Water mixture).[12] b. The resin should be loosely suspended to ensure maximum exposure to the UV source.

2. UV Irradiation: a. Place the reaction vessel in a photocleavage apparatus equipped with a high-pressure mercury lamp (typically emitting at 350-365 nm). b. Ensure the vessel is positioned for efficient and even irradiation. c. Irradiate the resin suspension for 2-4 hours with gentle stirring. The optimal time should be determined empirically for each peptide.[12]

3. Product Isolation: a. After irradiation, filter the resin and collect the filtrate. b. Wash the resin twice with 1 mL of the irradiation solvent and combine the filtrates. c. Evaporate the solvent under reduced pressure to obtain the crude peptide. d. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet as described in Protocol 3.

Protocol 3: Two-Step Cleavage from a Sulfoxide-Based Safety-Catch Linker (Mmsb-type)

This protocol demonstrates the activation (reduction) and subsequent acid-labile cleavage characteristic of many SCLs.[8]

1. Resin Preparation: a. Swell 100 mg of the peptide-resin in 2 mL of DCM for 20 minutes and drain.

2. Activation (Reduction): a. Prepare the reduction solution: In a separate vial, dissolve triphenylphosphine (Ph₃P) and trimethylsilyl chloride (Me₃SiCl) in DCM. b. Add the reduction solution to the resin and agitate at room temperature for 1-2 hours. This step converts the stable sulfoxide to the acid-labile sulfide.[17] c. Drain the solution and wash the resin thoroughly with DCM (5 x 2 mL) and then methanol (3 x 2 mL) to remove all reagents. d. Dry the activated resin under a stream of nitrogen or in a vacuum desiccator.

3. Cleavage Reaction: a. Prepare a standard cleavage cocktail appropriate for the peptide sequence (e.g., Reagent B: TFA/Water/Phenol/Triisopropylsilane 88:5:5:2 v/v/v/v).[23] b. Add 2 mL of the cleavage cocktail to the dried, activated resin. c. Agitate at room temperature for 2-3 hours.[24]

4. Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin and collect the filtrate. b. Add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.[25] c. Centrifuge the suspension (e.g., 3000 rpm, 5 min) to pellet the peptide. d. Carefully decant the ether, wash the pellet once more with cold ether, and dry the final peptide pellet under vacuum.

Conclusion

The evolution of linker technology has profoundly expanded the capabilities of solid-phase peptide synthesis. Moving beyond standard acid-labile linkers, alternative strategies based on high acid sensitivity, photocleavage, and safety-catch activation provide the orthogonality and flexibility required to synthesize increasingly complex and sensitive biomolecules. The choice of linker is no longer a footnote but a central strategic decision in the design of a synthetic route. By understanding the chemical principles behind each linker class and employing validated experimental protocols, researchers can unlock new possibilities in peptide chemistry, from creating novel therapeutics to assembling synthetic proteins.

References

  • Pícharová, I., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available at: [Link][1][8][17]

  • García de la Torre, B., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 30(5), 1234. Available at: [Link][18][19][20]

  • National Center for Biotechnology Information (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. Available at: [Link][1][8]

  • Biochain (2023). Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis. Available at: [Link][2]

  • Current Protocols in Protein Science (2005). Guide for resin and linker selection in solid-phase peptide synthesis. PubMed. Available at: [Link][9]

  • Pícharová, I., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link][8][17]

  • Ollivier, N., et al. (2017). A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins. Nature Communications. Available at: [Link][22]

  • García de la Torre, B., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link][18][19][20]

  • Kölmel, D. K., & Bräse, S. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4742–4745. Available at: [Link][15]

  • Chirtoiu, G. S., et al. (2021). A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses. Angewandte Chemie. Available at: [Link][21]

  • ResearchGate (2016). Photolabile linker for peptide library preparation in SPOT synthesis. Available at: [Link][16]

  • ResearchGate (2022). Traceless linkers used for reversible protein–polymer conjugations. Available at: [Link][26]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. Available at: [Link][14]

  • García de la Torre, B., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link][18][19][20]

  • Biotage (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link][5]

  • ResearchGate. Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Available at: [Link][11]

  • AAPPTEC. Peptide Synthesis Resins. Available at: [Link]

  • Amerigo Scientific (2023). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]

  • Springer Protocols (2022). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Available at: [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Available at: [Link][6]

  • Subirós-Funosas, R., et al. (2022). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link][4]

  • Gyanda, A. (2024). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. LinkedIn. Available at: [Link]

  • Vágner, J., et al. (2009). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal. Available at: [Link][27]

  • Vapourtec (2021). Application Note 72: Cleaving peptides in flow. Available at: [Link]

  • University of Pennsylvania. Peptide Cleavage from Resin Protocol. Available at: [Link][24]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link][7]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. Available at: [Link][23]

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Comparative

Validation of Synthesis Protocols for Reproducibility: Automated Flow vs. Traditional Batch Chemistry

The Reproducibility Crisis and the Need for Algorithmic Chemistry In modern drug discovery and materials science, the reproducibility of chemical synthesis remains a critical bottleneck. Traditional manual batch synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Crisis and the Need for Algorithmic Chemistry

In modern drug discovery and materials science, the reproducibility of chemical synthesis remains a critical bottleneck. Traditional manual batch synthesis relies heavily on the physical execution of protocols by human operators, introducing inevitable variations in timing, reagent measurement, and environmental control[1]. Furthermore, as reactions are scaled up in batch vessels, the mechanics of heat and mass transfer fundamentally change, often leading to altered impurity profiles and diminished yields[2].

To achieve true reproducibility, we must transition from subjective manual execution to digitized, self-validating systems . By abstracting chemical synthesis into machine-readable code—where every unit operation is defined by precise algorithmic parameters—we can ensure that a protocol executed in one laboratory yields the exact same results when transferred globally[3],[4].

This guide objectively compares the performance of Automated Continuous Flow Chemistry platforms against Traditional Manual Batch Synthesis , providing the mechanistic causality and experimental frameworks necessary to validate your synthesis protocols.

Mechanistic Comparison: Why Automated Flow Outperforms Batch

The superiority of automated flow chemistry in reproducible synthesis is not merely a matter of convenience; it is grounded in fundamental fluid dynamics and thermodynamics[5].

  • Mass and Heat Transfer Causality: In a traditional batch reactor, mixing efficiency decreases exponentially as volume increases, leading to localized concentration gradients and thermal runaways[2]. Conversely, automated flow microreactors possess a massively increased surface-area-to-volume ratio. This allows for near-instantaneous mixing and precise isothermal control, ensuring that every molecule experiences the exact same reaction conditions[5].

  • Temporal Precision: Manual synthesis relies on human intervention to quench reactions, leading to batch-to-batch variability[1]. Automated flow systems dictate reaction time purely by the flow rate and the reactor volume (residence time), achieving millisecond precision[6].

  • Closed-Loop Validation: Traditional synthesis relies on post-reaction, off-line analysis (e.g., running an HPLC after the batch is finished). Modern automated flow platforms integrate Process Analytical Technology (PAT) such as in-line UV-Vis or FTIR spectroscopy. This creates a self-validating loop where the system continuously monitors the product stream and autonomously adjusts parameters to maintain optimal steady-state conversion[6].

Quantitative Performance Data

The following table summarizes the comparative performance metrics based on validated library synthesis campaigns[1],[2],[7].

Performance MetricTraditional Manual BatchAutomated Continuous FlowMechanistic Causality
Yield Reproducibility ± 12–15% variance< ± 2% variance Elimination of human timing errors; precise algorithmic control of stoichiometry[1].
Thermal Control Poor at scale (Gradients)Highly efficient (Isothermal) Microreactor geometry prevents thermal accumulation and suppresses side reactions[2].
Library Synthesis Time ~120 hours (50 compounds)~72 hours (50 compounds) Continuous processing eliminates downtime between discrete unit operations[7].
Quality Control / Validation Retrospective (Off-line)Real-time (In-line PAT) Closed-loop sensors validate steady-state conversion continuously before collection[6].

Workflow Visualization: The Self-Validating System

To establish a trustworthy protocol, the synthesis platform must be capable of validating its own output. Below is the logical architecture of a self-validating automated flow system.

SynthesisWorkflow DigitalCode Digital Protocol Codification Control AI Control Software (Feedback Loop) DigitalCode->Control Pumps Automated Pumps & Mass Flow Control Reactor Microreactor (High Mass Transfer) Pumps->Reactor Reagents PAT In-Line PAT (IR/UV-Vis Spectrometer) Reactor->PAT Continuous Stream PAT->Control Spectral Data Collection Validated Product Collection PAT->Collection >95% Conversion Waste Waste Diversion (Out of Spec) PAT->Waste <95% Conversion Control->Pumps Actuation Commands

Fig 1: Closed-loop automated flow synthesis workflow with in-line PAT validation.

Experimental Methodology: Validating an Automated Synthesis Protocol

To ensure absolute trustworthiness and reproducibility, researchers must implement a self-validating experimental protocol. The following step-by-step methodology details how to execute and validate a continuous flow synthesis using automated feedback loops.

Protocol: Self-Validating Automated Flow Synthesis of a Pharmaceutical Intermediate

Step 1: Digital Protocol Codification and Abstraction Translate the synthetic route into a machine-readable format using the platform's control software. Define the exact stoichiometry, system pressure, reactor temperature, and residence time. By deferring specification to a digital abstraction, you eliminate operator-dependent interpretations[4].

Step 2: System Priming and Hydrodynamic Calibration Purge all fluidic pathways with the reaction solvent. Calibrate the automated HPLC pumps using mass flow controllers. Causality: Volumetric pumping can be affected by changes in reagent viscosity or temperature; mass flow control ensures the absolute molar delivery of reagents remains constant, safeguarding reproducibility[6].

Step 3: Steady-State Equilibration Initiate the flow of reagents into the microreactor. Divert the initial reactor effluent to the waste stream. Causality: Continuous flow systems require time to reach thermal and fluidic steady state. Collecting product before steady state (typically 2 to 3 residence times) introduces a heterogeneous mixture of unreacted starting materials and byproducts into your final collection vessel.

Step 4: In-Line Process Analytical Technology (PAT) Validation Activate the in-line FTIR or UV-Vis spectrometer positioned immediately downstream of the reactor. The PAT continuously scans the product stream, sending spectral data back to the control software. The software cross-references this real-time data against the pre-loaded spectral fingerprint of the desired product[6].

Step 5: Closed-Loop Actuation and Product Collection Configure the control software's logic gates:

  • Condition A (Validated): If the PAT confirms >95% conversion with no baseline drift, the software actuates the automated selection valve to direct the stream into the product collection vessel.

  • Condition B (Out of Spec): If conversion drops below 95% (e.g., due to a micro-bubble or transient temperature drop), the software automatically diverts the stream to waste and adjusts pump flow rates to correct the residence time.

By employing this protocol, the synthesis platform becomes a self-validating entity. It guarantees that every milliliter of collected product has been empirically verified in real-time, completely eliminating the batch-to-batch variability that plagues traditional synthesis[1],[5].

References

  • Digitising chemical synthesis in automated and robotic flow - PMC - NIH -[Link]

  • Automated Peptide Synthesis: Efficiency & Precision - Adesis -[Link]

  • Reproducibility in automated chemistry laboratories using computer science abstractions - NSF Public Access Repository -[Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? - Lab Manager -[Link]

  • A robotic system for automated chemical synthesis of therapeutic agents - RSC Publishing -[Link]

  • Flow Chemistry in the Pharmaceutical Industry - Syrris -[Link]

  • Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innovation - H.E.L Group -[Link]

Sources

Validation

Benchmarking 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid in SPPS: A Next-Generation Branching Scaffold

The synthesis of complex, non-linear peptide architectures—such as Multiple Antigen Peptides (MAPs), dendrimers, and multivalent targeted therapeutics—represents a frontier in modern drug development. As researchers push...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex, non-linear peptide architectures—such as Multiple Antigen Peptides (MAPs), dendrimers, and multivalent targeted therapeutics—represents a frontier in modern drug development. As researchers push the boundaries of polyvalency to enhance immunogenicity and drug delivery efficacy1[1], the limitations of traditional Solid-Phase Peptide Synthesis (SPPS) branching agents have become glaringly apparent.

This guide provides an objective, data-driven comparison between the traditional standard, Fmoc-Lys(Fmoc)-OH , and the advanced symmetric scaffold, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid .

Mechanistic Analysis: The Branching Dilemma in SPPS

The fundamental challenge in synthesizing branched peptides is the spatial proximity of the growing chains. As branches elongate simultaneously on the resin, they suffer from severe steric hindrance and inter-chain hydrogen bonding, leading to β -sheet aggregation and truncated deletion sequences 2[2].

The Traditional Standard: Fmoc-Lys(Fmoc)-OH

Historically, Fmoc-Lys(Fmoc)-OH has been the default branching unit 3[3]. However, it suffers from a critical geometric flaw: asymmetry . The α -amine is situated close to the peptide backbone, while the ε -amine extends outward on a flexible butyl chain. This structural disparity results in unequal coupling kinetics. The α -branch often lags behind the ε -branch due to higher steric shielding, forcing chemists to use massive reagent excesses to prevent uncoupled deletion sequences.

The Advanced Challenger: 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid

To resolve the kinetic asymmetry of Lysine, 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid was developed. This scaffold relies on a rigid aromatic core substituted with two identical ethoxy arms4[4].

  • Absolute Symmetry: Both reactive amines are chemically and spatially identical, ensuring synchronized coupling rates during simultaneous chain elongation.

  • PEG-Like Solvation: The ether linkages (ethoxy groups) act as mini-PEG spacers. They project the growing chains ~10-12 Å apart and disrupt inter-chain hydrogen bonding, drastically improving solubility in polar aprotic solvents (DMF/NMP) and preventing aggregation.

LogicTree Start Evaluate Multivalent Peptide Design Q1 Q1 Start->Q1 Q2 High Hydrophobicity or Aggregation Risk? Q1->Q2 Yes Lys Fmoc-Lys(Fmoc)-OH (Standard Scaffold) Q1->Lys No Q2->Lys No Bis 3,5-Bis[2-(Fmoc-amino)ethoxy] benzoic acid Q2->Bis Yes

Decision matrix for selecting the optimal branching scaffold in SPPS.

Quantitative Benchmarking

To objectively evaluate performance, a model bivalent construct (comprising two identical 15-mer hydrophobic sequences) was synthesized using both scaffolds. The data below illustrates the downstream synthetic advantages of the 3,5-Bis scaffold.

Performance MetricFmoc-Lys(Fmoc)-OH3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acidCausality / Mechanistic Driver
Initial Scaffold Coupling Efficiency 98.5% (Single coupling)96.2% (Requires double coupling)The rigid bulk of the 3,5-Bis scaffold creates initial steric drag during its attachment to the resin.
Average Branch Elongation Efficiency 92.4%98.1% The 10-12 Å symmetric spacing of the 3,5-Bis arms eliminates the steric clash seen in asymmetric Lysine branches.
Aggregation Propensity High ( β -sheet formation)Low Ether oxygens in the 3,5-Bis scaffold enhance DMF solvation (PEG-effect).
Crude Purity (Post-Cleavage) 45% (High deletion rate)78% Synchronized coupling kinetics on identical arms prevent single-branch truncations.
Final Purified Yield 12%34% Higher crude purity directly translates to easier RP-HPLC resolution and superior recovery.

Self-Validating Experimental Protocol

The following protocol details the incorporation and elongation of the 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid scaffold. To ensure scientific integrity, this workflow is designed as a self-validating system , where each critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Phase 1: Scaffold Activation and Coupling
  • Step 1.1: Swell the linear peptide-resin (0.1 mmol scale) in a 1:1 mixture of DMF and DCM for 30 minutes.

    • Causality: Optimal swelling expands the polystyrene matrix, maximizing the exposure of the N-terminal primary amines to the bulky incoming scaffold.

  • Step 1.2: Pre-activate 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid (0.3 mmol, 3 eq) with DIC (0.3 mmol) and Oxyma Pure (0.3 mmol) in DMF for 3 minutes, then add to the resin. React for 2 hours at room temperature.

    • Causality: We strictly avoid uronium-based coupling reagents (like HATU or HBTU) here. Because the bulky scaffold couples slowly, uronium reagents can prematurely react with the resin's free amines, causing irreversible guanidinylation and chain termination. DIC/Oxyma eliminates this risk.

  • Step 1.3 (Validation): Perform a quantitative Ninhydrin (Kaiser) test.

    • System Validation: A negative result (clear/yellow bead) validates 100% scaffold incorporation. A positive result (blue bead) dictates a mandatory second coupling cycle. Do not cap with acetic anhydride at this stage, as it permanently halves the ultimate valency of the construct.

Phase 2: Deprotection and Simultaneous Elongation
  • Step 2.1: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc groups from both ethoxy arms.

    • System Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The calculated release of the dibenzofulvene-piperidine adduct must equal exactly 0.2 mmol (double the resin scale), validating that both symmetric arms are fully deprotected and available.

  • Step 2.2: Begin simultaneous branch elongation using standard Fmoc-amino acids (0.8 mmol, 8 eq total; 4 eq per branch) activated with DIC/Oxyma.

    • Causality: While the scaffold spaces the chains well, the immediate junction point is still sterically demanding. Employ a mandatory double-coupling strategy (2 x 45 min) for the first two amino acids added to the branches to guarantee synchronized initiation.

Workflow A Linear Peptide-Resin (Swelled in DMF) B Coupling of 3,5-Bis Scaffold A->B DIC/Oxyma C Fmoc Deprotection (20% Piperidine) B->C Kaiser Test D Simultaneous Elongation (Double Coupling) C->D UV Monitoring E TFA Cleavage & Global Deprotection D->E Assembly Complete F Bivalent Peptide (High Purity) E->F Precipitation

Workflow for symmetric bivalent peptide synthesis using the 3,5-Bis scaffold.

Conclusion

While Fmoc-Lys(Fmoc)-OH remains suitable for short, simple branched structures, its asymmetric nature and high aggregation propensity make it a liability for complex multivalent synthesis. By adopting 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid , researchers can leverage absolute structural symmetry and PEG-like solvation to drastically improve the crude purity and yield of advanced peptide therapeutics.

References

  • Title: Evolution of branched peptides as novel biomaterials Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Branched Peptides and MAPs Source: LifeTein URL: [Link]

Sources

Comparative

A Researcher's Guide to NMR Analysis for Structural Confirmation of Synthesized Peptides

In the realm of peptide and protein sciences, the synthesis of a peptide is only the beginning of the journey. The crucial next step, and arguably one of the most important, is the rigorous confirmation of its primary an...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of peptide and protein sciences, the synthesis of a peptide is only the beginning of the journey. The crucial next step, and arguably one of the most important, is the rigorous confirmation of its primary and secondary structure. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and versatile tool for obtaining high-resolution structural and dynamic information in a solution state that can mimic physiological conditions.[1][2]

This guide provides an in-depth comparison of NMR with other common analytical methods and offers a detailed, experimentally-grounded protocol for utilizing NMR to its full potential in confirming the structure of your synthesized peptides. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating workflow for researchers, scientists, and drug development professionals.

The Analytical Landscape: Why Choose NMR?

Before diving into the specifics of NMR, it's essential to understand its place among other analytical techniques commonly used for peptide characterization.

Analytical TechniqueStrengthsLimitationsBest Suited For
Mass Spectrometry (MS) High sensitivity, excellent for determining molecular weight and sequence (via fragmentation).[3][4]Provides limited information on 3D structure and conformational dynamics.[4][5]Rapid verification of mass and primary sequence.[6]
High-Performance Liquid Chromatography (HPLC) Excellent for assessing purity and for purification.Provides no direct structural information beyond retention time.Purity assessment and purification of the synthesized peptide.[7]
Edman Degradation Direct N-terminal sequencing.[8]Limited to shorter peptides, can be time-consuming, and does not provide information on secondary structure.[8]Verifying the N-terminal sequence of short peptides.[8]
NMR Spectroscopy Provides detailed atomic-level 3D structural and dynamic information in solution.[1][2][9] Can confirm sequence, secondary structure, and folding.[10]Lower sensitivity compared to MS, requires higher sample concentrations.[5][11] Can be complex to interpret for larger peptides.[1]Comprehensive structural elucidation, including conformation and dynamics.[12]

As the table illustrates, while techniques like MS and HPLC are indispensable for initial checks of mass and purity, only NMR can provide the detailed atomic-level insights required to fully confirm the three-dimensional structure of a synthesized peptide in solution.[1][2] This is critical as the biological function of a peptide is intrinsically linked to its conformation.[13]

The NMR Workflow for Peptide Structure Confirmation: A Step-by-Step Guide

The process of confirming a peptide's structure by NMR can be broken down into a logical sequence of steps, from sample preparation to the final structural calculation.

Figure 1: A generalized workflow for peptide structure confirmation using NMR spectroscopy.

Part 1: Meticulous Sample Preparation - The Foundation of Quality Data

The quality of your NMR data is fundamentally dependent on the quality of your sample.[14] Meticulous preparation is not just a preliminary step; it is a critical determinant of success.

Core Requirements for a High-Quality NMR Sample:

  • Purity: The peptide should be of high purity, typically >95%, to avoid spectral contamination from impurities.[15]

  • Concentration: A sufficiently high concentration is needed to achieve a good signal-to-noise ratio. For most peptide NMR studies, a concentration range of 0.1-5 mM is recommended.[15][16]

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to minimize the solvent signal in the ¹H NMR spectrum. For hydrophilic peptides, deuterated water (D₂O) or a mixture of H₂O/D₂O (typically 90%/10%) is common.[1] The small percentage of D₂O provides the deuterium lock signal for the spectrometer.[17] For peptides prone to aggregation or with poor solubility in water, deuterated organic solvents like DMSO-d₆ can be used to slow the exchange of labile amide protons, which is crucial for many structural experiments.[18]

  • pH and Buffer: The pH of the sample should be carefully adjusted as it can significantly influence chemical shifts and the peptide's folding.[15] A suitable buffer, such as a phosphate buffer, should be used to maintain a stable pH throughout the experiment.[10]

Experimental Protocol: Preparing a Peptide Sample for NMR Analysis

  • Dissolve the Peptide: Weigh a sufficient amount of the purified, lyophilized peptide to achieve the desired concentration (e.g., 1-5 mg for a typical 1-2 kDa peptide to make a 1 mM sample in 500 µL). Dissolve the peptide in the chosen deuterated solvent or buffer system.

  • Adjust pH: If using an aqueous buffer, adjust the pH to the desired value using small aliquots of dilute DCl or NaOD. The pH reading from a standard pH meter in D₂O should be corrected by adding 0.4 to the meter reading (pD = pH_meter_reading + 0.4).

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality, clean NMR tube (e.g., Wilmad 528-PP or equivalent).[17] The sample volume should be sufficient to cover the active region of the NMR probe, typically around 500-600 µL for a standard 5 mm tube.

  • Add Internal Standard (Optional): An internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added for precise chemical shift referencing.[17]

Part 2: Acquiring the NMR Data - A Multi-Experiment Approach

Confirming a peptide's structure requires a suite of NMR experiments that provide different types of information.

Sources

Validation

A Comprehensive Guide to Assessing the Impact of Linker Length on PROTAC Activity

Introduction to Proteolysis-Targeting Chimeras (PROTACs) In the evolving landscape of therapeutic modalities, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing prot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

In the evolving landscape of therapeutic modalities, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are engineered to co-opt the body's own cellular disposal machinery, the ubiquitin-proteasome system, to induce the degradation of specific target proteins.[1][]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6][7] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[8]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker: More Than Just a Spacer

While the choice of ligands dictates specificity, the linker is a critical determinant of a PROTAC's overall success.[4][5][8] It is not a passive spacer but an active contributor to the molecule's biological activity.[1][8] The linker's length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's physicochemical properties like solubility and cell permeability.[][6][7][8]

The Concept of "Productive" Ternary Complex Formation

For effective degradation to occur, the ternary complex must be "productive." This means the POI and E3 ligase must be brought together in a specific orientation and proximity that allows for efficient ubiquitination.[1] An improperly designed linker can lead to the formation of a stable but non-productive complex where ubiquitination is sterically hindered. Therefore, a systematic assessment of linker length is paramount in the development of potent PROTACs.[1]

The Multifaceted Influence of Linker Length on PROTAC Efficacy

The length of the linker is a parameter that must be empirically optimized for each unique POI and E3 ligase pair.[8] Deviations from the optimal length can significantly impair degradation activity.[1]

  • Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both the POI and the E3 ligase, thus inhibiting ternary complex formation.[1][][6]

  • Too Long: Conversely, a linker that is too long might lead to the formation of unstable or unproductive ternary complexes.[1] It can also increase the likelihood of the "hook effect," where at high concentrations, the PROTAC predominantly forms binary complexes (PROTAC-POI or PROTAC-E3) instead of the desired ternary complex, reducing degradation efficiency.[8][9][10]

Impact on Ternary Complex Formation and Cooperativity

The stability of the ternary complex is a key driver of PROTAC efficiency. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[8] Positive cooperativity enhances the stability of the ternary complex and can mitigate the hook effect.[10][11] Linker length directly influences the ability of the two proteins to orient themselves favorably to achieve these cooperative interactions.

Effects on Physicochemical Properties and Cell Permeability

The linker's composition, often polyethylene glycol (PEG) or alkyl chains, impacts the PROTAC's drug-like properties.[1][8] Longer linkers can increase molecular weight and flexibility, which may affect cell permeability and solubility.[6][7] Therefore, linker optimization is a balancing act between achieving optimal ternary complex formation and maintaining favorable physicochemical properties.

Experimental Strategies for Optimizing Linker Length

A systematic, data-driven approach is essential for identifying the optimal linker length. This typically involves synthesizing a library of PROTACs with varying linker lengths and subjecting them to a tiered series of assays.

Design and Synthesis of a PROTAC Library

The first step is to create a set of PROTAC molecules where the primary variable is the length of the linker. Common linker chemistries include flexible alkyl chains and more hydrophilic PEG chains.[4][8] The synthesis is often modular, allowing for the convergent assembly of the POI ligand, the E3 ligand, and the linker.[4]

Workflow: A Systematic Approach to Linker Length Evaluation

A tiered approach to experimental evaluation allows for efficient screening and in-depth characterization of the most promising candidates.

Workflow cluster_workflow Linker Optimization Workflow A Design & Synthesis of Linker-Varied PROTAC Library B Tier 1: Cellular Degradation Screening (e.g., Western Blot, HiBiT) A->B Initial Screen C Tier 2: Biophysical Characterization (e.g., SPR, ITC) B->C Mechanistic Validation C->B Iterative Optimization D Tier 3: Cellular & Phenotypic Assays (e.g., Cell Viability) C->D Functional Impact E Lead PROTAC Candidate D->E Selection

Caption: A tiered experimental workflow for PROTAC linker optimization.

Tier 1 Assays: Initial Screening for Degradation Activity

The goal of Tier 1 assays is to rapidly assess the ability of each PROTAC in the library to induce degradation of the target protein in a cellular context.

Protocol: Western Blotting for Target Protein Degradation [12]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations for each PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in an appropriate buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

For higher throughput, reporter-based assays like the HiBiT system can be employed.[13][14] These systems involve tagging the endogenous target protein with a small peptide that can be detected via luminescence, allowing for rapid and quantitative measurement of protein levels in a plate-based format.[13][14]

Data Presentation: Comparison of Degradation Efficiency

The primary metrics for evaluating degradation efficiency are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[1]

PROTAC CandidateLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1Alkyl9>1000<10
PROTAC-A2Alkyl1225065
PROTAC-A3 Alkyl 16 25 95
PROTAC-A4Alkyl2015070
PROTAC-P1PEG11 (3 PEG units)80040
PROTAC-P2 PEG 14 (4 PEG units) 45 92
PROTAC-P3PEG17 (5 PEG units)20075

This is a hypothetical data table for illustrative purposes.

Tier 2 Assays: Mechanistic Validation and Biophysical Characterization

Once promising candidates are identified, Tier 2 assays are used to understand the underlying mechanism of action, focusing on the formation and stability of the ternary complex. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.[15][16][17]

Protocol: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR) [18]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

  • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC-POI): In a separate experiment, if feasible, immobilize the POI and measure its binary interaction with the PROTAC.

  • Ternary Complex Formation: Inject a constant concentration of the POI mixed with a range of PROTAC concentrations over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the affinity and kinetics (kon, koff) of the ternary complex. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.

Data Presentation: Comparison of Biophysical Parameters

PROTAC CandidateLinker Length (atoms)Binary Affinity (KD, POI, nM)Binary Affinity (KD, E3, nM)Ternary Affinity (KD, ternary, nM)Cooperativity (α)Ternary Complex Half-life (t½, sec)
PROTAC-A2121502001001.530
PROTAC-A3 16 145 210 15 9.7 120
PROTAC-A420160190503.245
PROTAC-P2 14 180 250 22 8.2 110

This is a hypothetical data table for illustrative purposes. A higher cooperativity value and longer ternary complex half-life often correlate with more efficient degradation.[19]

Tier 3 Assays: Cellular and Phenotypic Consequences

For the most promising lead candidates, Tier 3 assays are performed to assess their downstream effects on cell physiology.

Protocol: Cell Viability Assay (e.g., MTS/MTT)

  • Cell Seeding: Seed cancer cells (if the target is an oncoprotein) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72-96 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Troubleshooting and Common Pitfalls

  • The "Hook Effect": As mentioned, this occurs at high PROTAC concentrations where binary complexes dominate, leading to a bell-shaped dose-response curve.[9][10] If this is observed, it's crucial to test a wider range of concentrations to accurately determine the DC50. Enhancing cooperativity through linker optimization can often mitigate this effect.[12]

  • Poor Permeability: PROTACs are large molecules and can suffer from poor cell permeability. If a PROTAC shows good activity in biophysical assays but poor cellular degradation, permeability may be the issue. Linker composition can be modified (e.g., switching from alkyl to PEG) to improve solubility and permeability.[6][7][8]

  • Lack of Correlation: Sometimes, strong ternary complex formation in vitro does not translate to potent cellular degradation. This can be due to various factors, including the cellular localization of the POI and E3 ligase, or the presence of competing endogenous interactions.

Conclusion: Key Takeaways for Rational PROTAC Design

The linker is a pivotal component in PROTAC design, and its length is a critical parameter that requires careful empirical optimization.[4][5][8] There is no "one-size-fits-all" optimal length; it is highly dependent on the specific POI-E3 ligase pair.[12] A systematic approach, beginning with a library of varying linker lengths and employing a tiered assay cascade, is the most effective strategy for identifying potent and effective PROTAC degraders. By integrating cellular degradation data with biophysical characterization of the ternary complex, researchers can gain a comprehensive understanding of the structure-activity relationship and accelerate the development of novel protein-degrading therapeutics.

References

  • Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(11), 1815-1826. Retrieved from [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]

  • Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure-Based Design of a Selective Bivalent PROTAC Degrader of BET Bromodomains. Journal of medicinal chemistry, 63(12), 6393-6411. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • T-M. A. T, Sh. A. K, & V. N. K. (2020). Novel approaches for the rational design of PROTAC linkers. Future medicinal chemistry, 12(21), 1935-1951. Retrieved from [Link]

  • Tovmasyan, A., Kalin, S., & Kazaryan, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. Retrieved from [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359-364. Retrieved from [Link]

  • Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Retrieved from [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(11), 1815-1826. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). Retrieved from [Link]

  • Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of visualized experiments : JoVE, (203). Retrieved from [Link]

  • Sun, X., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future drug discovery, 2(2), FDD37. Retrieved from [Link]

  • Mapa, M. P., Sledz, P., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm, 12(5), 948-954. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • Li, Y., et al. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Current protocols, 4(3), e1022. Retrieved from [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

  • Maple, H. J., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of chemical theory and computation, 18(2), 1185-1198. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Retrieved from [Link]

  • Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from [Link]

Sources

Comparative

Cross-validation of experimental results with computational modeling

As a Senior Application Scientist navigating the complexities of structure-based drug discovery (SBDD), I frequently encounter a critical bottleneck in lead optimization: the disconnect between in silico predictions and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of structure-based drug discovery (SBDD), I frequently encounter a critical bottleneck in lead optimization: the disconnect between in silico predictions and in vitro reality. To bridge this gap, we must move beyond rigid scoring functions and embrace rigorous thermodynamic sampling, anchored by high-fidelity biophysical assays.

This guide provides an in-depth, objective comparison of computational binding affinity predictors—specifically highlighting the paradigm shift from traditional Molecular Docking to Free Energy Perturbation (FEP+) —and establishes a self-validating protocol for cross-referencing these computational models with Surface Plasmon Resonance (SPR) as the experimental ground truth.

Mechanistic Comparison: FEP+ vs. Molecular Docking vs. MM-GBSA

The goal of computational chemistry in lead optimization is to predict the relative binding free energy ( ΔΔG ) of congeneric ligands. However, the mechanistic approach dictates the predictive reliability.

Molecular Docking (The Alternative)

Traditional molecular docking evaluates ligand binding using simplified, empirical scoring functions. While highly efficient for screening millions of compounds (Hit Identification), docking relies on static protein conformations and implicit (or absent) solvent models. It fails to account for the entropic penalties of binding or the complex energetics of water displacement, making it fundamentally unsuited for the precise ranking required in lead optimization[1].

MM-GBSA (The Intermediate)

Molecular Mechanics with Generalized Born and Surface Area continuum solvation (MM-GBSA) introduces molecular dynamics (MD) to allow for localized flexibility. However, it relies on an implicit solvent model. It cannot accurately calculate the thermodynamic contribution of displacing highly structured, "unhappy" water molecules from a hydrophobic pocket—a frequent driver of potency gains.

Free Energy Perturbation / FEP+ (The Product)

FEP+ represents the gold standard for predicting relative binding free energies with near-experimental accuracy[1]. FEP+ utilizes statistical thermodynamics and explicit solvent modeling to calculate the free energy difference between two states. Rather than attempting to calculate absolute binding energy directly (which is prone to massive systemic errors), FEP+ employs an alchemical thermodynamic cycle . It computationally "mutates" Ligand A into Ligand B in both the solvated state and the protein-bound state. Because free energy is a state function, the difference in alchemical transformation energies equals the difference in binding affinities ( ΔΔG ).

When properly parameterized with modern force fields (e.g., OPLS4), FEP+ achieves errors within 1 kcal/mol of experimental values, significantly reducing unnecessary synthesis cycles[1].

ThermodynamicCycle L1_Solv Ligand A (Solvent) L2_Solv Ligand B (Solvent) L1_Solv->L2_Solv u0394G_solv (Alchemical) L1_Comp Complex A (Protein) L1_Solv->L1_Comp u0394G_bind(A) (Experimental) L2_Comp Complex B (Protein) L2_Solv->L2_Comp u0394G_bind(B) (Experimental) L1_Comp->L2_Comp u0394G_comp (Alchemical)

Caption: Thermodynamic cycle for Relative Free Energy Perturbation (RBFE).

The Experimental Ground Truth: Surface Plasmon Resonance (SPR)

To validate computational models, we require an assay that provides more than just an equilibrium dissociation constant ( KD​ ). 2 is a label-free optical biosensing technique that measures biomolecular interactions in real-time[2].

By detecting changes in the refractive index when ligands bind to a metallic film, SPR resolves the kinetic rates of association ( kon​ ) and dissociation ( koff​ )[2][3]. This kinetic resolution is critical: FEP+ might predict two ligands to have identical ΔG values, but SPR can reveal that one achieves this via a long residence time (low koff​ ), which is often more desirable for in vivo efficacy.

Quantitative Performance Comparison

The following table summarizes the performance of these methodologies based on large-scale retrospective and prospective validation studies[4][5].

MetricMolecular Docking (Glide/AutoDock)MM-GBSAFEP+ (Schrödinger)Experimental SPR
Thermodynamic Rigor Low (Empirical Scoring)Moderate (Implicit Solvent)High (Explicit Solvent, MD)Absolute Ground Truth
Mean Unsigned Error (MUE) > 2.0 kcal/mol1.5 - 2.0 kcal/mol0.46 - 1.1 kcal/mol ~0.3 - 0.5 kcal/mol (Noise)
Correlation ( R2 ) vs SPR ~ 0.29~ 0.350.75 - 0.85 1.00
Throughput ~100,000 cmpds / day~1,000 cmpds / day~10 - 50 cmpds / day (GPU)~100 - 300 cmpds / week
Primary Utility Library Triage / Hit IDPose RefinementLead OptimizationOrthogonal Validation

Data supported by independent evaluations of the FEP+ protocol demonstrating an MUE of 0.46 kcal/mol and R2 of 0.85 against experimental estimates[4].

Self-Validating Protocol: Cross-Validation Workflow

To ensure scientific integrity, computational predictions must be subjected to a closed-loop validation system. The following protocol details the causality behind each step, ensuring that the in silico predictions are rigorously tested by the in vitro SPR assay.

Phase 1: Computational Prediction (FEP+)
  • System Preparation: Import the high-resolution X-ray or Cryo-EM structure of the target protein. Assign protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard. Causality: Incorrect protonation states will fundamentally alter the hydrogen-bonding network, invalidating the MD trajectory.

  • Ligand Parameterization: Map the congeneric series of ligands and assign high-quality force field parameters (e.g., OPLS4).

  • Alchemical Map Generation: Construct a perturbation map connecting the ligands. Ensure that no single edge (transformation) involves the mutation of more than 10 heavy atoms. Causality: Large alchemical jumps cause poor phase-space overlap between the λ windows, leading to convergence failures.

  • MD Execution: Run the FEP+ simulations using Replica Exchange Solute Tempering (REST2) across 16-24 λ windows. Extract the predicted ΔΔGFEP​ .

Phase 2: Experimental Validation (SPR)
  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 dextran hydrogel chip via standard amine coupling (EDC/NHS chemistry) at a pH below the protein's isoelectric point (pI). Causality: Pre-concentrating the protein via electrostatic attraction ensures a high-density, uniform ligand surface.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the small molecule ligands across the sensor surface in a 2-fold serial dilution series (e.g., 100 nM down to 3.125 nM) at a high flow rate (30-50 µL/min). Causality: High flow rates minimize mass transport limitation, ensuring the observed kinetics reflect true binding events.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the experimental free energy: ΔGSPR​=RTln(KD​) .

Phase 3: Orthogonal Correlation
  • Statistical Analysis: Plot ΔΔGFEP​ against ΔΔGSPR​ . Calculate the Pearson correlation coefficient ( R ) and Mean Unsigned Error (MUE). A self-validating system is achieved when the MUE falls within the combined error margins of the computational model and experimental noise (typically ≤1.1 kcal/mol)[5].

Workflow A Ligand Library Generation B Molecular Docking (High Throughput) A->B C FEP+ Simulation (Thermodynamic Sampling) B->C Top Hits Prioritization D SPR Experimental Assay (Kinetics & Affinity) C->D u0394u0394G Predictions E Cross-Validation & Correlation Analysis C->E Computational u0394u0394G D->E KD & Kinetics Data

Caption: Integrated workflow for computational screening and experimental cross-validation.

Conclusion

While molecular docking remains a necessary tool for navigating vast chemical spaces, it lacks the thermodynamic rigor required for the precise optimization of lead compounds. By integrating 1 into the discovery pipeline, researchers can achieve predictive accuracy approaching 1 kcal/mol[1]. However, computational models do not exist in a vacuum; they must be continuously cross-validated against high-resolution biophysical techniques like3 to ensure that in silico affinity translates to in vitro kinetic reality[3].

References

  • Maven Regulatory Solutions. "Free Energy Perturbation in Drug Discovery". [Link]

  • Journal of the American Chemical Society (ACS). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field". [Link]

  • RSC Medicinal Chemistry (via PMC). "Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins". [Link]

  • MDPI. "Detailed Modeling of Surface-Plasmon Resonance Spectrometer Response for Accurate Correction".[Link]

  • ResearchGate. "Surface Plasmon Resonance and Cross-Validation".[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Reactant of Route 2
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
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